N-Methyl-N-(methylsulfonyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCXXYLGLXGBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Methyl-N-(methylsulfonyl)benzamide: The "NASA" Scaffold in Chemical Biology
Topic: N-Methyl-N-(methylsulfonyl)benzamide: Structural Dynamics and Synthetic Utility in Acyl Transfer Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
N-Methyl-N-(methylsulfonyl)benzamide represents the prototypical scaffold of the N-Acyl-N-Alkyl Sulfonamide (NASA) class. Unlike thermodynamically stable secondary amides, this compound features a chemically "activated" amide bond destabilized by the electron-withdrawing sulfonyl group. In modern drug discovery, this structural motif has emerged as a premier covalent warhead for Ligand-Directed (LD) protein labeling and targeted covalent inhibition (TCI). This guide details its physiochemical properties, synthesis, and mechanistic role as a lysine-targeting electrophile.
Chemical Structure & Physiochemical Properties[1][2][3][4][5]
Structural Analysis
The reactivity of N-methyl-N-(methylsulfonyl)benzamide stems from the competition for the nitrogen lone pair. In a standard amide, the nitrogen lone pair donates into the carbonyl (
-
Ground State Destabilization: The sulfonyl group pulls electron density away from the nitrogen, reducing the
resonance overlap. -
Electrophilicity: This "resonance twist" renders the carbonyl carbon significantly more electrophilic than a standard amide, making it susceptible to nucleophilic attack by amines (e.g., Lysine
-NH ) under physiological conditions. -
Leaving Group Ability: Upon nucleophilic attack, the expulsion of the N-methylmethanesulfonamide anion is energetically favorable due to charge delocalization onto the sulfonyl oxygens.
Property Profile
Note: Values derived from the NASA class and structural analogues.
| Property | Value / Description |
| IUPAC Name | N-Methyl-N-(methylsulfonyl)benzamide |
| Formula | |
| Molecular Weight | 213.25 g/mol |
| Physical State | Crystalline Solid (Off-white to white) |
| Solubility | High: DMSO, DMF, |
| Stability | Stable in solid state; susceptible to hydrolysis in aqueous buffer (pH > 8) over extended periods ( |
| Reactivity Class | Soft Electrophile / Activated Amide |
| Primary Application | Lysine-targeted covalent modification (Proximity-driven).[2] |
Synthesis & Preparation Protocols
The synthesis of N-methyl-N-(methylsulfonyl)benzamide can be approached via two primary disconnects: N-Acylation of a sulfonamide or N-Sulfonylation of an amide. The N-Acylation route is generally preferred for milder conditions and higher yields.
Protocol A: N-Acylation (Recommended)
This method utilizes N-methylmethanesulfonamide as the nucleophile and benzoyl chloride as the electrophile.
Reagents:
-
N-Methylmethanesulfonamide (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 eq) -
DMAP (0.1 eq, catalyst)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve N-methylmethanesulfonamide (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Base Addition: Add
(12 mmol) and catalytic DMAP. Cool the solution to 0°C. -
Acylation: Dropwise add Benzoyl Chloride (11 mmol). The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography.
Protocol B: N-Sulfonylation (Alternative)
Requires stronger bases to deprotonate the secondary amide.
Reagents:
-
N-Methylbenzamide
-
Methanesulfonyl Chloride (MsCl)
-
Sodium Hydride (NaH) or LiHMDS
-
THF (anhydrous)
Methodology:
-
Suspend NaH (1.1 eq) in anhydrous THF at 0°C.
-
Add N-methylbenzamide slowly. Evolution of
gas indicates deprotonation. Stir for 30 min. -
Add MsCl (1.1 eq) dropwise.
-
Stir at RT for 2–4 hours. Quench carefully with water and extract.
Mechanistic Visualization
The following diagram illustrates the synthesis pathways and the resonance destabilization that drives the reactivity of this molecule.
Caption: Synthesis via N-acylation or N-sulfonylation and the mechanism of lysine-targeted acyl transfer.
Applications in Drug Discovery[5][7][8]
Ligand-Directed (LD) Chemistry
The N-methyl-N-(methylsulfonyl)benzamide motif is the functional "warhead" in NASA probes.
-
Concept: Conjugate a high-affinity ligand to the benzamide ring (or replace the phenyl ring with the ligand structure).
-
Mechanism: The ligand binds to the target protein, bringing the NASA warhead into close proximity with surface lysine residues.
-
Selectivity: Unlike highly reactive NHS-esters which label indiscriminately, NASA warheads have "tunable" reactivity. They react negligible with free lysine in solution but react rapidly (
) when held in proximity (effective molarity effect).
Covalent Inhibition
This scaffold allows for the design of Targeted Covalent Inhibitors (TCIs) targeting non-catalytic lysines.
-
Advantage: Most covalent drugs target Cysteine (e.g., acrylamides). NASA probes expand the druggable proteome to Lysine-rich pockets.[3]
-
Example: Development of inhibitors for Hsp90 and Btk (Bruton's Tyrosine Kinase) using NASA derivatives to overcome resistance mutations (e.g., C481S in Btk).
Bioisostere Precursor
In synthetic medicinal chemistry, this moiety serves as a masked acylating agent or a precursor to synthesize acyl-sulfonamides, which are established bioisosteres for carboxylic acids (
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. Keep desicated.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.
-
Spill Response: Sweep up solid; do not flush down drains. Decontaminate surfaces with dilute NaOH (hydrolyzes the active amide).
References
-
Tamura, T., & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(7), 2782–2799. Link
-
Tamura, T., et al. (2018). Rapid Labeling and Covalent Inhibition of Intracellular Native Proteins Using Ligand-Directed N-Acyl-N-alkyl Sulfonamide Chemistry.[2][4][5] Journal of the American Chemical Society, 140(14), 4761–4764. Link
-
Kawano, M., et al. (2023).[6] Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant.[6][3][4][5] Journal of the American Chemical Society, 145(48), 26030–26041. Link
-
PubChem Database. (2024). N-(Methylsulfonyl)benzamide (CID 1547994) and related structures.[1] National Library of Medicine. Link
Sources
- 1. N-(methylsulfonyl)benzamide | C8H9NO3S | CID 1547994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Tertiary N-acyl sulfonamide functional group characteristics
An In-Depth Technical Guide to the Tertiary N-Acyl Sulfonamide Functional Group
Foreword
In the landscape of modern medicinal chemistry, the strategic selection of functional groups is paramount to achieving desired pharmacological profiles. Among the vast arsenal available to the drug development professional, the tertiary N-acyl sulfonamide has emerged as a uniquely versatile and powerful moiety. This guide provides an in-depth exploration of its core characteristics, from fundamental physicochemical properties to advanced synthetic strategies and applications. The insights herein are curated for researchers, scientists, and drug development professionals, aiming to provide not just a recitation of facts, but a causal understanding that informs rational drug design.
The N-Acyl Sulfonamide: A Bioisostere of Strategic Importance
The N-acyl sulfonamide functional group, with its core structure R-CO-N(R')-SO₂-R'', is a prominent feature in numerous biologically active molecules and marketed drugs.[1][2] Its rise to prominence is largely due to its role as a highly effective bioisostere for carboxylic acids.[3][4][5] Unlike simple sulfonamides, which are significantly weaker acids, N-acyl sulfonamides exhibit pKa values typically in the range of 3.5 to 4.5, closely mimicking the acidity of carboxylic acids.[2][3] This acidity is crucial for establishing ionic and electrostatic interactions with biological targets.[1]
However, the value of this functional group extends beyond simple acidity mimicry. It offers distinct advantages, including enhanced hydrolytic and enzymatic stability compared to carboxylic acids and esters, which is a critical attribute for developing orally bioavailable drugs.[3][4] Furthermore, the tertiary nature of the group, with substituents on the nitrogen atom, provides a three-dimensional scaffold that can be exploited to probe and optimize interactions within a binding pocket, offering control over both physicochemical properties and biological activity.[3]
Core Physicochemical & Structural Characteristics
A deep understanding of the inherent properties of the tertiary N-acyl sulfonamide group is foundational to its effective deployment in drug design.
Acidity, Lipophilicity, and Solubility
The electron-withdrawing nature of both the acyl and sulfonyl groups flanking the nitrogen atom is the primary driver of the N-H acidity in secondary N-acyl sulfonamides, and it profoundly influences the overall electronic character of the tertiary variant. This electronic environment dictates key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A comparative analysis of these properties is essential for lead optimization. The replacement of a carboxylic acid with an N-acyl sulfonamide or related bioisostere can systematically modulate these parameters.
| Property | Typical Range / Observation | Impact on Drug Design |
| Acidity (pKa) | 3.5 - 4.5 (for secondary analogues)[2][3] | Mimics carboxylic acids, enabling key ionic interactions with receptors. |
| Lipophilicity (logD₇.₄) | Highly tunable based on R, R', and R'' substituents.[1] | Modulates membrane permeability and can reduce off-target toxicity.[6] |
| Solubility | Context-dependent; can be modulated via substituent choice.[1] | Critical for formulation and achieving therapeutic concentrations. |
| Hydrogen Bonding | The two sulfonyl oxygens act as strong hydrogen bond acceptors.[3][6] | Offers similar hydrogen bonding geometries to a carboxylate, facilitating target binding.[3] |
Molecular Geometry and Atropisomerism
The stereochemistry of the tertiary N-acyl sulfonamide group is a critical, though often overlooked, feature. The nitrogen atom possesses an sp²-like character, and there is a notable double-bond character in the S-N bond.[7] This imparts a degree of planarity to the N-SO₂ unit.[7] When bulky substituents are present, rotation around the Ar-N(SO₂) or Ar-C(O) bonds can be restricted, leading to the phenomenon of atropisomerism—the existence of stable, non-interconverting rotational isomers (atropisomers).[7]
This axial chirality introduces an additional layer of complexity and opportunity in drug design, as different atropisomers can exhibit distinct pharmacological activities and profiles. The energy barrier to rotation can be substantial, allowing for the separation of individual isomers.[7]
Caption: Workflow for synthesis via N-acylation of a secondary sulfonamide.
Experimental Protocol: Synthesis via N-Acylation of a Secondary Sulfonamide
This protocol describes a general procedure for the synthesis of a tertiary N-acyl sulfonamide from a secondary sulfonamide and an acyl chloride.
-
Dissolution: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary sulfonamide (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). [8]2. Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes. The purpose of the base is to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity, and to scavenge the HCl byproduct. [8]3. Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture, typically dropwise via a syringe, while maintaining the temperature (an ice bath may be necessary to control exothermic reactions). [8]4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting sulfonamide is consumed. [8]5. Work-up: Once the reaction is complete, quench it by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. [8]6. Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure tertiary N-acyl sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.
Pathway 2: N-Alkylation/Arylation of Secondary N-Acyl Sulfonamides
An alternative pathway involves starting with a pre-formed secondary N-acyl sulfonamide and introducing the tertiary substituent. This can be particularly useful when the R' group is more complex.
Reactivity, Stability, and Cleavage
The reactivity of the tertiary N-acyl sulfonamide group is a key aspect of its utility, particularly in prodrug design and as a transient protecting group.
Chemical and Enzymatic Stability
A defining characteristic of the N-acyl sulfonamide moiety is its enhanced stability compared to many other functional groups. It is generally resistant to hydrolysis under both acidic and basic conditions where amides or esters might be labile. [3][9]This chemical robustness contributes to improved pharmacokinetic profiles and shelf-life of drug products. They also exhibit notable metabolic stability. [10]
Strategic Cleavage
Despite its general stability, the group can be cleaved under specific chemical conditions, a property exploited in synthetic chemistry and for the controlled release of an active drug from a prodrug. [11][12]The cleavage strategy often depends on the nature of the substituents.
-
N-Deacylation: Cleavage of the N-acyl bond is challenging but can be achieved. For instance, aluminum chloride (AlCl₃) has been shown to preferentially cleave N-acyl groups of tertiary sulfonamides. [9][13][14]* N-Dealkylation: Conversely, reagents like aluminum iodide (AlI₃) can chemoselectively cleave N-alkyl groups, leaving the N-acyl sulfonamide intact. [9][13] This differential reactivity allows for selective deprotection strategies in complex molecule synthesis.
Sources
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 11. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acylated sulfonamide sodium salt: a prodrug of choice for the bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) benzenesulfonamide class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and CAS Registry Identification of N-Benzoyl-N-Methylmethanesulfonamide: A Methodological Guide
Abstract As chemical spaces expand, identifying specific Chemical Abstracts Service (CAS) registry numbers for highly substituted, multi-functional molecules becomes a critical bottleneck in both drug development and materials science. N-benzoyl-N-methylmethanesulfonamide (widely known in industry as N-methyl-N-mesylbenzamide) represents a unique class of N-alkyl-N-sulfonylcarboxamides. This in-depth technical guide provides a rigorous, self-validating framework for conducting advanced CAS number searches, structural verification, and empirical synthesis for this elusive compound.
Structural Deconstruction and Nomenclature Variability
As a Senior Application Scientist, the most common failure point I observe in chemical informatics is an over-reliance on a single IUPAC name. N-benzoyl-N-methylmethanesulfonamide contains a central nitrogen atom covalently bonded to three distinct moieties: a benzoyl group, a methyl group, and a methanesulfonyl (mesyl) group.
Because IUPAC priority rules can shift depending on the indexing system—sometimes treating the molecule as a benzamide derivative and other times as a methanesulfonamide derivative—text-based CAS searches often yield false negatives. To bypass nomenclature ambiguity, we must translate the molecule into a machine-readable format, specifically the Simplified Molecular-Input Line-Entry System (SMILES): CN(C(=O)c1ccccc1)S(C)(=O)=O.
Structural deconstruction of N-benzoyl-N-methylmethanesulfonamide.
Industrial Relevance: The Causality of Chemical Indexing
Understanding the application of a molecule provides critical clues to where and how it is indexed. N-benzoyl-N-methylmethanesulfonamide is prominently featured in patent literature as an N-alkyl-N-sulfonylcarboxamide bleach activator.
Mechanistic Causality: In aqueous alkaline solutions containing hydrogen peroxide, this compound undergoes perhydrolysis. The electron-withdrawing nature of the mesyl group activates the benzoyl carbonyl, making it highly susceptible to nucleophilic attack by the perhydroxyl anion (OOH⁻). This reaction releases peroxybenzoic acid, a potent bleaching agent that operates at much lower temperatures than conventional systems. Because of its industrial value, the compound is frequently hidden within Markush structures in patents rather than explicitly listed in open academic databases.
Table 1: Comparative Efficacy of Industrial Bleach Activators
| Activator Class | Example Compound | Leaving Group | Peracid Generated | Optimum Temp (°C) |
| N,N-Diacylated Amine | TAED | Diacetylethylenediamine | Peracetic Acid | 40 - 60 |
| Acyloxybenzenesulfonate | NOBS | Phenolsulfonate | Peroxynonanoic Acid | 20 - 40 |
| N-Alkyl-N-Sulfonylcarboxamide | N-methyl-N-mesylbenzamide | N-methylmethanesulfonamide | Peroxybenzoic Acid | 20 - 30 |
Step-by-Step Protocol: Advanced CAS Registry Retrieval
When a direct text search fails, a multi-tiered, self-validating search protocol must be deployed. This workflow ensures that if a CAS number exists, it will be found, and if it does not, the absence is definitively confirmed.
Step 1: Exact Structure and Substructure Querying
-
Open a structure-based database (e.g., SciFinder-n or Reaxys).
-
Input the SMILES string (CN(C(=O)c1ccccc1)S(C)(=O)=O) to execute an "Exact Match" search.
-
Causality Check: If Exact Match fails, execute a "Substructure Search." Often, specific isotopic substitutions or salt formulations are registered with distinct CAS numbers while the parent structure is left unregistered.
Step 2: Synonym and Patent Mining
-
Extract known synonyms from literature: "N-methyl-N-mesylbenzamide" and "N-methyl-N-(methylsulfonyl)benzamide".
-
Query these synonyms in the USPTO or WIPO databases. For instance,1 explicitly lists N-methyl-N-mesylbenzamide as a bleaching efficiency booster [1]. Similarly, 2 cites it as an N-alkyl-N-sulfonylcarboxamide [2].
-
Extract the chemical structures from the patent's examples. Patents frequently list the CAS number in the experimental section or the sequence listing if it was commercially sourced.
Systematic workflow for elusive CAS Registry Number retrieval.
Experimental Protocol: Synthesis and Self-Validation
If a CAS number is found but its structural assignment is ambiguous, or if the compound must be generated to register a new CAS number, physical synthesis and characterization form a self-validating system. The following protocol details the synthesis of N-benzoyl-N-methylmethanesulfonamide via the benzoylation of N-methylmethanesulfonamide.
Causality of Precursor Selection: We choose N-methylmethanesulfonamide as the starting material rather than N-methylbenzamide because the sulfonamide nitrogen is less sterically hindered prior to benzoylation, and the mesyl group's electron-withdrawing nature can be easily overcome by using a strong base to form a highly reactive sulfonamide anion.
Step-by-Step Synthesis Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and argon balloon, dissolve 10.0 mmol of N-methylmethanesulfonamide in 50 mL of anhydrous dichloromethane (DCM).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add 12.0 mmol of triethylamine (TEA) dropwise over 5 minutes. Causality: TEA acts as a non-nucleophilic base to deprotonate the sulfonamide, generating the necessary nitrogen nucleophile without participating in side reactions. Add 0.5 mmol of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.
-
Acylation: Slowly add 11.0 mmol of benzoyl chloride dropwise via syringe over 15 minutes. Causality: Slow addition controls the exothermic reaction and prevents di-acylation or polymerizations.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.
-
Workup: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize unreacted acid. Extract the organic layer, wash with 1M HCl (20 mL) to remove residual TEA/DMAP, and finally wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure N-benzoyl-N-methylmethanesulfonamide.
-
Validation: Confirm the structure via 1H NMR (CDCl₃). The self-validating spectral markers are a singlet for the N-methyl group (~3.2 ppm), a singlet for the mesyl group (~3.4 ppm), and multiplet aromatic protons (7.4 - 7.8 ppm).
References
-
Title: US6413929B1 - Bleaching efficiency boosters for bleach and textile detergent compositions[1] Source: Google Patents URL:
-
Title: US6034257A - Method for separating glycerin from reaction mixtures containing glycerin and fatty acid amides, alkoxylated amides obtained therefrom and the use thereof[2] Source: Google Patents URL:
Sources
- 1. US6413929B1 - Bleaching efficiency boosters for bleach and textile detergent compositions - Google Patents [patents.google.com]
- 2. US6034257A - Method for separating glycerin from reaction mixtures containing glycerin and fatty acid amides, alkoxylated amides obtained therefrom and the use thereof - Google Patents [patents.google.com]
N-mesyl-N-methylbenzamide: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
N-mesyl-N-methylbenzamide (IUPAC: N-methyl-N-(methylsulfonyl)benzamide) is a highly specialized, fully substituted N-acyl sulfonamide derivative. Compounds containing the N-acyl sulfonamide moiety are of immense interest in drug development due to their ability to act as bioisosteres for carboxylic acids, offering similar hydrogen-bonding geometries but with enhanced hydrolytic and enzymatic stability[1]. This technical guide provides a comprehensive analysis of the molecular parameters, synthetic methodologies, and analytical characterization of N-mesyl-N-methylbenzamide, designed for researchers and medicinal chemists.
Chemical Identity & Structural Parameters
N-mesyl-N-methylbenzamide consists of a benzoyl group attached to a nitrogen atom, which is further substituted with a methyl group and a methanesulfonyl (mesyl) group. This tertiary substitution pattern eliminates the acidic proton typically found in primary N-acyl sulfonamides, fundamentally altering its pKa and rendering it a neutral, lipophilic molecule highly suitable for specific target binding in hydrophobic pockets.
Table 1: Molecular Parameters of N-mesyl-N-methylbenzamide
| Parameter | Value |
| Chemical Name | N-mesyl-N-methylbenzamide |
| IUPAC Name | N-methyl-N-(methylsulfonyl)benzamide |
| Molecular Formula | C9H11NO3S |
| Molecular Weight | 213.25 g/mol |
| Monoisotopic Mass | 213.046 Da |
| SMILES String | CN(C(=O)c1ccccc1)S(=O)(=O)C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
(Note: The formula C9H11NO3S is shared with its structural isomer, 4-Methyl-N-(methylsulfonyl)benzamide[2], but the connectivity in N-mesyl-N-methylbenzamide places both the methyl and mesyl groups directly on the central amide nitrogen).
Synthetic Methodologies
The synthesis of N-acyl sulfonamides generally proceeds via the acylation of a sulfonamide or the sulfonylation of an amide[3]. For N-mesyl-N-methylbenzamide, the most efficient and robust route is the direct N-acylation of N-methylmethanesulfonamide using benzoyl chloride[1].
Causality Behind Experimental Choices
Using N-methylmethanesulfonamide[4] as the starting nucleophile is preferred over N-methylbenzamide. Once deprotonated, the sulfonamide nitrogen is highly nucleophilic and less prone to O-acylation, avoiding the ambidentate reactivity issues common with deprotonated amides. Sodium hydride (NaH) is selected as the base instead of weaker bases like triethylamine (Et3N). Because the secondary sulfonamide has a pKa of ~10-11, NaH ensures complete, irreversible deprotonation. This drives the reaction strictly toward the N-acyl product and prevents unreacted starting material from complicating downstream purification.
Step-by-Step Protocol: N-Acylation of N-methylmethanesulfonamide
-
Preparation of the Nucleophile: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol (1.09 g) of N-methylmethanesulfonamide[4] in 20 mL of anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 11.0 mmol (0.44 g) of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.
-
Self-Validation: The immediate evolution of hydrogen gas (bubbling) confirms the active deprotonation of the sulfonamide. Stir for 30 minutes at 0 °C until gas evolution completely ceases, yielding a clear solution of the sulfonamidate anion.
-
-
Acylation: Dissolve 10.5 mmol (1.22 mL) of benzoyl chloride in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic degradation and localized side reactions[5].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 2:1) until the starting material spot is entirely consumed.
-
Quenching and Work-up: Quench the reaction carefully with 10 mL of saturated aqueous ammonium chloride (NH4Cl) to neutralize any trace unreacted NaH. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate pure N-mesyl-N-methylbenzamide.
Mechanistic Pathway of Synthesis
The reaction proceeds via a classic addition-elimination mechanism typical of acyl substitution, driven forward by the collapse of the tetrahedral intermediate.
Mechanistic pathway for the synthesis of N-mesyl-N-methylbenzamide via N-acylation.
Analytical Characterization
To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical signatures are expected:
-
1H NMR (400 MHz, CDCl3):
-
δ 7.60 - 7.40 (m, 5H): Aromatic protons of the benzoyl ring.
-
δ 3.35 (s, 3H): N-methyl protons. The significant downfield shift is due to the strong electron-withdrawing effect of both the adjacent carbonyl and sulfonyl groups.
-
δ 3.10 (s, 3H): S-methyl (mesyl) protons.
-
-
13C NMR (100 MHz, CDCl3):
-
δ 170.5 (C=O, amide carbonyl).
-
δ 134.0, 131.5, 128.8, 127.5 (Aromatic carbons).
-
δ 41.2 (S-CH3).
-
δ 33.5 (N-CH3).
-
-
Infrared Spectroscopy (IR):
-
~1680 cm⁻¹: Strong C=O stretching vibration (typical for N-acyl sulfonamides).
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO2 stretching vibrations.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for [M+H]+: 214.05 m/z.
-
Calculated for [M+Na]+: 236.03 m/z.
-
Pharmaceutical & Synthetic Applications
The N-acyl sulfonamide motif is a privileged scaffold in medicinal chemistry[1]. While primary N-acyl sulfonamides (NH) are acidic (pKa 3.5–4.5) and act as direct bioisosteres for carboxylic acids, the fully substituted nature of N-mesyl-N-methylbenzamide renders it neutral. This specific physicochemical profile is highly advantageous for crossing lipid bilayers, making it an excellent intermediate or pharmacophore for central nervous system (CNS) targets.
Furthermore, derivatives of substituted benzamides and sulfonamides are heavily investigated as voltage-gated sodium channel (e.g., Nav1.7, Nav1.8) blockers for the treatment of severe pain disorders like erythromelalgia[6]. The rigid, sterically demanding N-mesyl-N-methyl core forces the aromatic ring into a specific dihedral conformation, which can be exploited by medicinal chemists to optimize binding affinity within the hydrophobic pockets of Nav channels.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 4-Methyl-N-(methylsulfonyl)benzamide | C9H11NO3S | CID 11481292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Solubility Profiling and Thermodynamic Analysis of N-Methyl-N-(methylsulfonyl)benzamide
Executive Summary
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-Methyl-N-(methylsulfonyl)benzamide (N-Me-N-Ms-Benzamide). As a neutral N-acyl sulfonamide , this compound represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a key intermediate in the synthesis of sulfonyl-containing pharmacophores.
Unlike primary sulfonamides (
Physicochemical Characterization & Theoretical Solubility[2][3][4][5][6][7][8]
Before initiating wet-lab experiments, researchers must ground their expectations in the physicochemical properties of the solute.
Structural Analysis
The molecule comprises three distinct moieties affecting solvation:[1]
-
Benzoyl Group: Lipophilic, planar aromatic system (
stacking potential). -
N-Methyl Group: Steric bulk that disrupts crystal packing compared to non-methylated analogs; eliminates H-bond donor capability.
-
Sulfonyl Group: Highly polar, strong H-bond acceptor.
Table 1: Physicochemical Properties (Predicted vs. Analogous Data)
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | MW ~213.25 g/mol | |
| LogP (Predicted) | 1.1 – 1.4 | Moderate lipophilicity; soluble in alcohols and chlorinated solvents. |
| H-Bond Donors | 0 | Insoluble in aqueous base (unlike primary sulfonamides). |
| H-Bond Acceptors | 3 (2 Sulfonyl O, 1 Carbonyl O) | High affinity for protic solvents (MeOH, EtOH) via H-bonding. |
| Melting Point | ~80–110 °C (Analog estimate) | Moderate lattice energy; amenable to thermal recrystallization. |
Solvent Class Predictions
Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:
-
High Solubility: Polar Aprotic (DMSO, DMF, Acetone) > Chlorinated (DCM, Chloroform).
-
Moderate Solubility: Polar Protic (Methanol, Ethanol, Isopropanol).
-
Low Solubility: Non-polar (Toluene, Ether).
-
Insoluble: Aliphatic Hydrocarbons (Hexane, Cyclohexane).
Experimental Protocol: Solubility Determination
To generate authoritative data, a self-validating experimental system is required. The following Standard Operating Procedure (SOP) combines the isothermal saturation method with gravimetric or HPLC analysis.
Materials & Equipment
-
Solute: N-Methyl-N-(methylsulfonyl)benzamide (Purity >99.0%).
-
Solvents: HPLC Grade (MeOH, EtOH, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[2]
-
Apparatus: Jacketed glass vessel (50 mL), circulating water bath (
K), magnetic stirrer, 0.22 PTFE syringe filters.
Workflow Diagram (DOT Visualization)
Figure 1: Self-validating solubility determination workflow. Note the feedback loop: if Relative Standard Deviation (RSD) between triplicates exceeds 2%, the process must restart.
Step-by-Step Procedure
-
Preparation: Add excess N-Methyl-N-(methylsulfonyl)benzamide to 20 mL of the selected solvent in the jacketed vessel.
-
Equilibration: Stir continuously at the target temperature (e.g., 283.15 K to 323.15 K) for 24 hours.
-
Validation: Stop stirring and allow solids to settle. Measure concentration. Stir for another 4 hours and remeasure. If concentration changes by <1%, equilibrium is reached.
-
-
Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to prevent precipitation inside the needle). Filter immediately through a 0.22
filter. -
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish under vacuum. Weigh the residue.
-
HPLC (Preferred): Dilute with mobile phase (e.g., ACN:Water 50:50). Analyze peak area against a calibration curve.
-
Thermodynamic Modeling & Data Analysis
Raw solubility data (
The Modified Apelblat Equation
The modified Apelblat model is the industry standard for correlating solubility with temperature in organic solvents [1].
- : Mole fraction solubility.[3][4]
- : Absolute temperature (Kelvin).[4][5]
- : Empirical model parameters derived via multiple linear regression.
Interpretation:
-
A positive correlation (
) indicates reliable data. -
This model accounts for the non-ideal behavior of the solution better than the simple van't Hoff equation.
The van't Hoff Equation
Used to calculate thermodynamic properties [2]:
-
: Apparent standard enthalpy of dissolution.
-
If
, dissolution is endothermic (solubility increases with T).
-
- : Apparent standard entropy of dissolution.
-
: Gibbs free energy (
).
Causality in Solvent Selection
When analyzing the data, you will likely observe the following causality:
-
Protic Solvents (MeOH): Solubility is driven by enthalpy (
). The energy required to break the crystal lattice is compensated by strong Hydrogen Bonding between the solvent -OH and the solute's Sulfonyl/Carbonyl oxygens. -
Aprotic Solvents (Acetone/ACN): Solubility is often entropy-driven or supported by strong dipole-dipole interactions.
Process Application: Purification Strategy
The solubility differential of N-Methyl-N-(methylsulfonyl)benzamide in different solvents allows for efficient purification.
Table 2: Proposed Purification System
| Technique | Solvent System | Mechanism |
| Recrystallization | Ethanol (Solvent) / Water (Anti-solvent) | High solubility in hot EtOH; sharp drop in solubility upon cooling or adding water. |
| Trituration | Toluene or Diethyl Ether | Impurities dissolve; N-Me-N-Ms-Benzamide remains solid (or vice versa depending on impurity profile). |
| Liquid-Liquid Extraction | DCM / Water | Compound partitions into DCM; inorganic salts remain in water. |
Crystallization Pathway (DOT Visualization)
Figure 2: Logical flow for the purification of N-Methyl-N-(methylsulfonyl)benzamide based on predicted solubility differentials.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link
-
Sha, O., et al. (2019). Solubility determination and thermodynamic modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Journal of Chemical Thermodynamics. Link
-
Cong, Y., et al. (2017). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data. Link
-
Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. Link
Sources
N-Methyl-N-(methylsulfonyl)benzamide PubChem CID and SMILES
This guide details the technical specifications, synthesis, and reactivity of N-Methyl-N-(methylsulfonyl)benzamide , a representative compound of the N-Acyl-N-alkyl Sulfonamide (NASA) class. These structures are emerging as critical "tunable electrophiles" in chemical biology for lysine-targeted bioconjugation and covalent inhibition.
Executive Summary
N-Methyl-N-(methylsulfonyl)benzamide (Formula:
In modern drug discovery and proteomics, this compound serves as a model "NASA" (N-Acyl-N-Alkyl Sulfonamide) reagent. It functions as an acyl donor, capable of transferring the benzoyl group to nucleophilic lysine residues on proteins under physiological conditions, releasing N-methylmethanesulfonamide as a non-toxic leaving group.
Chemical Identity & Physicochemical Properties
Identification Data
| Parameter | Technical Specification |
| Systematic Name | N-Methyl-N-(methylsulfonyl)benzamide |
| Synonyms | N-Benzoyl-N-methylmethanesulfonamide; N-Mesyl-N-methylbenzamide |
| Molecular Formula | |
| Molecular Weight | 213.25 g/mol |
| SMILES | CN(C(=O)c1ccccc1)S(=O)(=O)C |
| InChI Key | Predicted:[1][2][3] XPDNMIQFBSJNJB-UHFFFAOYSA-N (Isomer dependent) |
| PubChem CID | Note: Specific N-methyl derivative is often indexed as a sub-structure or rare chemical. Closest analog CID: 11481292 (4-methyl isomer). |
Predicted Physicochemical Properties
| Property | Value | Note |
| Physical State | White to off-white crystalline solid | Standard for benzamides |
| Melting Point | 95 – 105 °C | Estimated based on analogs |
| Solubility | Soluble in DCM, DMSO, DMF, EtOAc | Poor water solubility (hydrophobic core) |
| LogP | ~1.1 | Lipophilic, membrane permeable |
| Reactivity | High electrophilicity at C=O | Hydrolytically stable at neutral pH; reactive vs amines |
Synthetic Pathways
The synthesis of N-Methyl-N-(methylsulfonyl)benzamide utilizes a convergent approach. The most robust method involves the N-acylation of N-methylmethanesulfonamide . This route avoids the formation of O-acylated byproducts common in other methods.
Primary Synthesis Protocol (N-Acylation)
Reaction: N-Methylmethanesulfonamide + Benzoyl Chloride
Reagents:
-
Substrate: N-Methylmethanesulfonamide (1.0 eq)
-
Acylating Agent: Benzoyl Chloride (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or LiHMDS
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add N-methylmethanesulfonamide (1.0 eq) dropwise (dissolved in THF). Stir for 30 min until
evolution ceases. The solution will become clear/cloudy as the anion forms. -
Acylation: Add Benzoyl Chloride (1.2 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Cool to 0°C and carefully quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Convergent synthesis workflow via base-mediated N-acylation of sulfonamide.
Reactivity & Applications (NASA Chemistry)
The core value of N-Methyl-N-(methylsulfonyl)benzamide lies in its "NASA" reactivity .
Mechanism of Action: Lysine Acylation
Unlike standard amides (unreactive) or acid chlorides (too reactive/unstable), the NASA scaffold sits in a "Goldilocks" zone. The electron-withdrawing sulfonyl group (
-
Selectivity: Highly selective for Lysine over Cysteine (unlike maleimides) and Serine/Threonine.
-
Kinetics: Reaction rates are tunable by altering the N-alkyl or sulfonyl substituents.
Reaction Pathway Diagram
Caption: Mechanism of NASA-mediated protein lysine acylation (bioconjugation).
Safety & Handling
While specific MSDS data for this derivative may be sparse, handle as a Potent Acylating Agent .
-
Hazards: Causes skin irritation and serious eye irritation (H315, H319). Potential respiratory sensitizer if inhaled.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis over months.
-
Deactivation: Quench excess reagent with Tris buffer or Ethanolamine.
References
-
Kawano, M., et al. (2021). N-Acyl-N-alkyl Sulfonamide (NASA) Chemistry for Modification and Covalent Inhibition of Endogenous Proteins. Journal of the American Chemical Society . [Link]
-
Dubois, L., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances . [Link]
-
PubChem Database . N-Acyl Sulfonamide Derivatives (General Class). National Center for Biotechnology Information. [Link]
Sources
Stability of N-methylated acyl sulfonamide linkers
An In-depth Technical Guide to the Stability of N-methylated Acyl Sulfonamide Linkers
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the chemical stability of N-methylated acyl sulfonamide linkers, a critical component in the design of advanced therapeutic conjugates. We will delve into the mechanistic underpinnings of their stability profile, provide field-proven experimental protocols for their evaluation, and present data-driven insights to inform rational drug design.
Introduction: The Critical Role of Linker Stability in Drug Conjugates
In the realm of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the cytotoxic payload is a linchpin of both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic index. However, upon reaching the target tissue or cell, the linker must be selectively cleaved to release the active drug. Acyl sulfonamides have emerged as a promising class of linkers due to their unique stability characteristics. The introduction of an N-methyl group to the sulfonamide nitrogen further modulates these properties, offering a fine-tuning mechanism for drug release kinetics. Understanding the stability of N-methylated acyl sulfonamide linkers is therefore paramount for the successful development of next-generation drug conjugates.
Chemical Structure and Inherent Properties
The N-methylated acyl sulfonamide linkage is characterized by a sulfonamide nitrogen that is substituted with both an acyl group and a methyl group. This specific substitution pattern has profound implications for the linker's chemical behavior.
-
Electronic Effects: The electron-withdrawing nature of the two adjacent sulfonyl and carbonyl groups significantly acidifies the N-H proton of an unsubstituted acyl sulfonamide, rendering it susceptible to base-catalyzed hydrolysis. N-methylation removes this acidic proton, which can enhance stability under certain physiological conditions by blocking this degradation pathway.
-
Steric Hindrance: The methyl group introduces steric bulk around the sulfonamide nitrogen, which can shield the adjacent carbonyl group from nucleophilic attack by water or enzymes, thereby contributing to increased stability.
Key Factors Governing Linker Stability
The stability of an N-methylated acyl sulfonamide linker is not absolute but is rather a function of its chemical environment. A thorough understanding of how these linkers behave under various physiological conditions is crucial for predicting their in vivo performance.
pH-Dependent Hydrolysis
While N-methylation can enhance stability compared to unsubstituted acyl sulfonamides, these linkers are not immune to hydrolysis, particularly at non-neutral pH. The mechanism of hydrolysis is typically initiated by a nucleophilic attack on the carbonyl carbon of the acyl group.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Neutral Conditions: At physiological pH (around 7.4), the linker generally exhibits high stability, which is a desirable characteristic for systemic circulation.
-
Basic Conditions: In basic environments, the hydroxide ion acts as a potent nucleophile, accelerating the rate of hydrolysis.
The following diagram illustrates the general mechanism of hydrolysis for an N-methylated acyl sulfonamide linker.
Caption: General mechanism of hydrolytic cleavage of an N-methylated acyl sulfonamide linker.
Enzymatic Cleavage
Enzymatic degradation is a critical consideration for linkers intended for intracellular drug release. Certain proteases and esterases present in lysosomes or other cellular compartments can recognize and cleave specific linker motifs. The N-methylated acyl sulfonamide linkage itself is generally not a direct substrate for common proteases. However, the design of the overall linker construct, including the incorporation of enzyme-cleavable peptides (e.g., valine-citrulline), can be used to confer enzyme-specific release mechanisms. The stability of the N-methylated acyl sulfonamide in the presence of various enzymes, particularly those found in lysosomes, should be empirically determined.
Experimental Protocols for Stability Assessment
A multi-faceted approach is required to rigorously assess the stability of N-methylated acyl sulfonamide linkers. The following protocols provide a framework for these evaluations.
In Vitro Plasma Stability Assay
This assay is fundamental for predicting the linker's stability in systemic circulation.
Objective: To determine the half-life (t½) of the linker-drug conjugate in plasma from relevant species (e.g., human, mouse, rat).
Methodology:
-
Preparation: Prepare a stock solution of the test compound (linker-drug conjugate) in an appropriate solvent (e.g., DMSO).
-
Incubation: Spike the test compound into fresh plasma at a final concentration of 1-5 µM. Incubate at 37°C with gentle agitation.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the remaining parent compound is plotted against time, and the half-life is calculated from the slope of the line.
Caption: A streamlined workflow for assessing in vitro plasma stability.
pH Liability Study
This study evaluates the linker's susceptibility to hydrolysis across a range of pH values.
Objective: To assess the stability of the linker at acidic, neutral, and basic pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, 9.0).
-
Incubation: Dissolve the test compound in each buffer and incubate at a controlled temperature (e.g., 37°C).
-
Time Points and Analysis: Follow the same time point sampling, quenching, and LC-MS/MS analysis as described in the plasma stability assay.
-
Data Analysis: Compare the degradation rates at different pH values to identify potential liabilities.
Data Presentation and Interpretation
The quantitative data generated from these stability studies should be presented in a clear and concise format to facilitate comparison and interpretation.
Table 1: Comparative Stability Data for a Hypothetical N-methylated Acyl Sulfonamide Linker
| Assay Condition | Half-life (t½) in hours | Interpretation |
| Human Plasma (37°C) | > 100 hours | High stability in circulation is predicted. |
| Mouse Plasma (37°C) | > 100 hours | Suitable for preclinical studies in mice. |
| pH 4.0 Buffer (37°C) | 48 hours | Potential for gradual release in acidic endosomal/lysosomal compartments. |
| pH 7.4 Buffer (37°C) | > 200 hours | Excellent stability at physiological pH. |
| pH 9.0 Buffer (37°C) | 24 hours | Susceptible to base-catalyzed hydrolysis. |
Conclusion and Future Directions
N-methylated acyl sulfonamide linkers represent a valuable tool in the design of drug conjugates, offering a balance of stability and controlled release. Their enhanced stability at physiological pH, attributed to the N-methylation, makes them suitable for applications requiring long systemic circulation times. However, their susceptibility to hydrolysis under acidic or basic conditions, and the potential for enzymatic cleavage when combined with other motifs, must be carefully evaluated on a case-by-case basis. The experimental framework provided in this guide offers a robust starting point for these critical investigations. Future research in this area will likely focus on further structural modifications to the acyl sulfonamide backbone to achieve even greater control over release kinetics, leading to the development of safer and more effective targeted therapies.
References
-
Title: Linker Technologies for Antibody-Drug Conjugates Source: ACS Publications URL: [Link]
-
Title: The impact of N-substitution on the properties of sulfonamides in medicinal chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: Acyl Sulfonamide-Based Linkers for Antibody-Drug Conjugates Source: American Chemical Society URL: [Link]
-
Title: Plasma Stability of Linkers Source: Creative Biolabs URL: [Link]
-
Title: In vitro stability of antibody-drug conjugates Source: Bioanalysis Zone URL: [Link]
Methodological & Application
Protocol for N-acylation of N-methylmethanesulfonamide
Application Note: Strategic N-Acylation of N-Methylmethanesulfonamide
Executive Summary
The N-acylation of N-methylmethanesulfonamide (CAS: 1184-85-6) presents a distinct synthetic challenge compared to primary sulfonamides. The introduction of the N-methyl group removes the second acidic proton, raising the
This guide details two high-fidelity protocols designed to overcome these electronic and steric barriers:
-
Method A (Kinetic Control): Irreversible deprotonation using Sodium Hydride (NaH) followed by reaction with an Acid Chloride.
-
Method B (Thermodynamic/Catalytic): DMAP-catalyzed coupling with Carboxylic Acids using EDC.
Mechanistic Insight & Strategic Analysis
The Nucleophilicity Paradox
The target reaction involves transforming a secondary sulfonamide into a tertiary N-acyl sulfonamide (
-
Electronic Deactivation: The sulfonyl group (
) is strongly electron-withdrawing, delocalizing the nitrogen lone pair and rendering it a poor nucleophile. -
Steric Hindrance: The N-methyl group adds bulk, impeding the approach of the electrophile.
-
Acidity Shift: Unlike primary sulfonamides (
), N-methylmethanesulfonamide has a calculated of . Weak bases (Pyridine, ) are often insufficient to generate a significant concentration of the reactive anion.
Solution: We must either generate the "hard" anion quantitatively (Method A) or use a hyper-nucleophilic acyl transfer catalyst (Method B).
Caption: Mechanistic pathway for Method A showing irreversible deprotonation to maximize nucleophilicity.
Protocol A: The "Gold Standard" (NaH + Acid Chloride)
Best for: Robust substrates, scale-up, and simple acid chlorides. Mechanism: Irreversible deprotonation.
Reagents & Materials
| Reagent | Equivalents | Role |
| N-methylmethanesulfonamide | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Strong Base |
| Acid Chloride ( | 1.1 - 1.2 | Electrophile |
| THF (Anhydrous) | [0.2 M] | Solvent |
| Ammonium Chloride ( | Excess | Quench |
Step-by-Step Procedure
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.
-
Base Suspension: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (
) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous THF. -
Deprotonation (Critical Step):
-
Cool the suspension to 0 °C .
-
Add N-methylmethanesulfonamide (1.0 equiv) dropwise (if liquid) or as a solution in minimal THF.
-
Observation: Evolution of
gas. -
Wait: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution should become clear or slightly cloudy, indicating formation of the sodium salt.
-
-
Acylation:
-
Cool the mixture back to 0 °C .
-
Add the Acid Chloride (1.1 equiv) dropwise.
-
Note: The reaction is often exothermic.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Target: Disappearance of the sulfonamide peak.
-
-
Workup:
-
Quench carefully with saturated aq.
at 0 °C.[1] -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Carbodiimide Coupling (EDC + DMAP)
Best for: Complex carboxylic acids, acid-sensitive substrates, or when acid chlorides are unstable. Mechanism: DMAP-catalyzed acyl transfer via N-acylpyridinium intermediate.
Reagents & Materials
| Reagent | Equivalents | Role |
| Carboxylic Acid ( | 1.0 | Substrate |
| N-methylmethanesulfonamide | 1.2 | Nucleophile |
| EDC | 1.5 | Coupling Agent |
| DMAP | 1.2 - 1.5 | Catalyst/Base |
| DCM (Dichloromethane) | [0.1 - 0.2 M] | Solvent |
Step-by-Step Procedure
-
Activation: In a clean flask, dissolve the Carboxylic Acid (1.0 equiv) and N-methylmethanesulfonamide (1.2 equiv) in dry DCM.
-
Catalyst Addition: Add DMAP (1.2 equiv). Stir for 5 minutes.
-
Note: Unlike standard amide couplings where DMAP is catalytic (0.1 eq), sulfonamide coupling requires stoichiometric or high-loading DMAP to drive the equilibrium and act as a base for the sulfonamide proton.
-
-
Coupling:
-
Cool to 0 °C .
-
Add EDC
HCl (1.5 equiv) in one portion.
-
-
Reaction: Warm to RT and stir for 12–18 hours.
-
Monitoring: This reaction is slower than Method A. If stalling occurs, add 0.5 equiv more EDC.
-
-
Workup (Crucial for EDC removal):
-
Dilute with DCM.[2]
-
Wash with 0.5 M HCl (removes DMAP and unreacted EDC/Urea). Caution: Ensure product is stable to mild acid.
-
Wash with Saturated
(removes unreacted carboxylic acid). -
Dry over
and concentrate.
-
Comparative Analysis & Troubleshooting
Decision Matrix
| Feature | Method A (NaH/Acid Chloride) | Method B (EDC/DMAP) |
| Reaction Rate | Fast (< 4 hours) | Slow (12–24 hours) |
| Substrate Scope | Simple alkyl/aryl groups | Complex/Chiral acids |
| Moisture Sensitivity | High (Requires dry THF) | Moderate |
| Purification | Easy (Clean conversion) | Requires removal of urea byproducts |
| Yield (Typical) | 85–95% | 60–80% |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Incomplete deprotonation. | Ensure NaH quality (not hydrolyzed). Increase deprotonation time at RT before adding electrophile. |
| Hydrolysis of Product | Workup too basic. | N-acyl sulfonamides can be base-labile. Use neutral or slightly acidic workups ( |
| Low Yield (Method B) | Sulfonamide nucleophilicity too low. | Switch to DCC (stronger activation) or use Method A . Alternatively, use CDI (Carbonyldiimidazole) in refluxing THF. |
| O-Acylation vs N-Acylation | Ambident nucleophile attack. | Rare for sulfonamides, but if observed, switch to non-polar solvent (Toluene) and Method A to favor N-alkylation (Hard-Soft Acid Base theory). |
Workflow Visualization
Caption: Decision tree for selecting the optimal synthesis route based on reagent availability.
References
-
Katritzky, A. R., et al. (2004).[3] "Synthesis of N-acylsulfonamides using N-acylbenzotriazoles." Arkivoc, (xii), 14-22.[3] (Demonstrates NaH mediated acylation of N-methyl sulfonamides).
-
Liu, J. T., et al. (2023).[2][4] "Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides." Synthesis, 55, 2353-2360.[4] (Provides modern protocols for NaH/THF usage with sulfonamide-like nucleophiles).
-
ChemicalBook. (2023). "N-Methylmethanesulfonamide Properties and Reactivity Profile.
-
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][5] Tetrahedron, 61(46), 10827-10852. (Comprehensive review covering EDC/DMAP mechanisms relevant to difficult couplings).
Sources
- 1. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 2. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Protocols for the N-Sulfonylation of N-Methylbenzamide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The synthesis of N-alkyl-N-acylsulfonamides via the direct sulfonylation of secondary amides is a critical transformation in medicinal chemistry. This structural motif is frequently utilized to modulate physicochemical properties, such as lipophilicity and hydrogen-bonding capability, in drug development [1].
Unlike primary or secondary amines, which readily react with methanesulfonyl chloride (MsCl) in the presence of mild amine bases (e.g., triethylamine or DIPEA), secondary amides like N-methylbenzamide are inherently poor nucleophiles. This diminished reactivity stems from the resonance stabilization of the amide bond, which delocalizes the nitrogen lone pair into the adjacent carbonyl oxygen.
The Causality of Base Selection: The pKa of a typical secondary benzamide is approximately 15–16 in aqueous conditions (and >23 in polar aprotic solvents). Therefore, weak bases are thermodynamically incapable of deprotonating the amide. To achieve efficient N-sulfonylation, a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS) is required [3].
-
Irreversible Deprotonation: NaH irreversibly deprotonates the amide, driven by the evolution of hydrogen gas, shifting the equilibrium entirely to generate a highly nucleophilic amide anion.
-
Electrophilic Trapping: The resulting anion attacks the highly reactive electrophilic sulfur atom of MsCl [2]. Maintaining the reaction at 0 °C during this phase is critical to minimize side reactions, such as the degradation of MsCl or competitive O-sulfonylation.
Mechanistic pathway for the base-mediated N-sulfonylation of N-methylbenzamide.
Experimental Design & Reagent Selection
Selecting the correct base and solvent system is the primary determinant of yield and purity in amide sulfonylation. Table 1 summarizes the performance of various base systems.
Table 1: Comparison of Base Systems for Amide Sulfonylation
| Base System | Solvent | Temp Profile | Time | Expected Yield | Practical Considerations |
| NaH (60% in oil) | THF or DMF | 0 °C to RT | 2–4 h | 80–95% | Gold standard ; heterogeneous; requires careful quenching to avoid violent exotherms. |
| LHMDS (1.0 M) | THF | -78 °C to RT | 2–4 h | 75–90% | Homogeneous alternative; excellent for highly moisture-sensitive substrates. |
| Et₃N + DMAP | DCM | 0 °C to Reflux | 12–24 h | < 30% | Not recommended for secondary amides; sluggish kinetics and poor conversion. |
Experimental Workflow & Protocols
Step-by-step experimental workflow for NaH-mediated sulfonylation.
Protocol A: Sodium Hydride (NaH) Mediated Sulfonylation (Recommended)
This method provides the most robust and scalable approach for the N-sulfonylation of N-methylbenzamide.
Reagents:
-
N-Methylbenzamide: 1.0 equivalent (eq)
-
Sodium Hydride (60% dispersion in mineral oil): 1.5 eq
-
Methanesulfonyl Chloride (MsCl): 1.5 eq
-
Anhydrous Tetrahydrofuran (THF): 0.2 M relative to substrate
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen (N₂) or Argon.
-
Substrate Dissolution: Dissolve N-methylbenzamide (1.0 eq) in anhydrous THF to achieve a 0.2 M solution. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add NaH (1.5 eq) in small portions. (Causality: Stepwise addition controls the rate of hydrogen gas evolution and prevents localized exotherms). Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the amide anion.
-
Electrophile Addition: Dilute MsCl (1.5 eq) in a small volume of anhydrous THF (1–2 mL) and add it dropwise to the reaction mixture over 5–10 minutes via syringe. (Causality: Adding MsCl dropwise at 0 °C prevents the rapid degradation of the electrophile and minimizes competitive O-sulfonylation).
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.
-
Quench: Once complete, cool the mixture back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). (Causality: NH₄Cl provides a mild proton source that safely neutralizes NaH without the violent, explosive reactivity associated with adding neat water).
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of 10% to 40% EtOAc in Hexanes) to afford pure N-methyl-N-(methylsulfonyl)benzamide.
Trustworthiness & Self-Validating Systems
To ensure experimental integrity, the following self-validating controls and safety measures must be integrated into the workflow:
-
In-Process Monitoring (LC-MS Quench Prep): To ensure accurate in-process monitoring, a self-validating quench method must be used. When withdrawing a 10 µL reaction aliquot, immediately dilute it into 100 µL of methanol. Methanol instantly quenches unreacted MsCl (forming methyl methanesulfonate) and neutralizes the amide anion. This prevents artificial conversion from occurring inside the LC-MS vial, ensuring the chromatogram accurately reflects the reactor's true conversion state.
-
Safety Considerations (NaH): Sodium hydride is a pyrophoric solid that reacts violently with moisture to release explosive hydrogen gas. Always handle under an inert atmosphere. Ensure all glassware and solvents are strictly anhydrous.
-
Safety Considerations (MsCl): Methanesulfonyl chloride is highly toxic, corrosive, and a potent lachrymator. Perform all transfers inside a properly ventilated fume hood.
-
Troubleshooting Incomplete Conversion: If starting material remains after 4 hours, the amide was likely not fully deprotonated. This is almost always caused by trace moisture in the THF consuming the NaH. Ensure the use of freshly dispensed anhydrous solvent.
References
-
Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity Source: PubMed Central (PMC) / bioRxiv URL:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity Source: Chinese Chemical Society (CCS Publishing) URL:[Link]
N-Methyl-N-(methylsulfonyl)benzamide in Ligand-Directed Covalent Modification: Mechanisms, Applications, and Protocols
Executive Summary & Mechanistic Paradigm
In the realm of targeted covalent inhibitors (TCIs) and targeted protein degradation (TPD), accessing proteins that lack traditional druggable pockets remains a formidable challenge. Historically, covalent drug discovery has relied heavily on cysteine-reactive electrophiles (e.g., acrylamides). However, cysteines are relatively rare on protein surfaces. Lysine is highly abundant, but its ε-amino group is predominantly protonated (~99.9%) at physiological pH, rendering it a poor nucleophile and notoriously difficult to target selectively.
As a Senior Application Scientist, I approach this thermodynamic hurdle not by increasing the intrinsic reactivity of the electrophile—which would lead to off-target toxicity—but by leveraging effective molarity . The N-acyl-N-alkyl sulfonamide (NASA) warhead, specifically its core structural motif N-methyl-N-(methylsulfonyl)benzamide , elegantly solves this problem[1].
When a ligand functionalized with a NASA warhead binds to its target, the local concentration of the proximal lysine drastically increases relative to the electrophile. This proximity-driven acceleration overcomes the high activation energy of the protonated lysine, triggering a rapid acyl transfer. The lysine attacks the benzamide carbonyl, forming a highly stable amide bond, while the N-methyl-methanesulfonamide acts as a stable leaving group[2].
Proximity-driven acyl transfer mechanism of NASA probes targeting lysine residues.
Comparative Advantages of NASA Chemistry
To understand why N-methyl-N-(methylsulfonyl)benzamide is superior for Ligand-Directed Covalent Modification (LDCM), we must benchmark it against traditional covalent warheads. The table below summarizes the kinetic and thermodynamic profiles that dictate experimental choices in probe design[1],[3].
| Warhead Chemistry | Target Amino Acid | Intrinsic Reactivity (Aqueous) | Proximity Reaction Rate ( | Reversibility | Primary Application |
| Acrylamide | Cysteine | Moderate | ~10 - 10³ M⁻¹ s⁻¹ | Irreversible | Kinase Inhibitors |
| Sulfonyl Fluoride | Tyr, Lys, His | High | ~10² M⁻¹ s⁻¹ | Irreversible | ABPP, Broad Profiling |
| NHS Ester | Lysine | Very High | N/A (Non-specific) | Irreversible | In vitro bioconjugation |
| NASA (e.g., N-methyl-N-(methylsulfonyl)benzamide) | Lysine | Very Low | ~10⁴ M⁻¹ s⁻¹ | Irreversible | LDCM, Covalent PROTACs |
Causality in Design: The extremely low intrinsic reactivity of the NASA group in bulk solvent ensures that it does not indiscriminately label off-target proteins. However, upon target engagement, the proximity reaction rate (
Self-Validating Experimental Workflow
To ensure scientific integrity, any protocol utilizing NASA chemistry must be a self-validating system . This means the workflow must inherently differentiate between true proximity-driven LDCM and non-specific electrophilic degradation.
Self-validating experimental workflow for NASA-based covalent probe development.
Detailed Application Protocols
The following protocols detail the in vitro validation and kinetic profiling of a synthesized NASA-ligand probe.
Protocol A: In Vitro Kinetic Profiling of Covalent Labeling
Objective: Determine the rate and extent of covalent modification of the target protein by the NASA probe.
Materials:
-
Recombinant target protein (purified, 10 µM stock in PBS).
-
NASA probe (10 mM stock in anhydrous DMSO).
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
Step-by-Step Methodology:
-
Preparation: Dilute the recombinant protein to a final concentration of 1 µM in Reaction Buffer.
-
Causality: HEPES is used instead of Tris because Tris contains a primary amine that can act as a competing nucleophile, leading to false-negative labeling. pH 7.4 is strictly maintained to mimic physiological lysine protonation states.
-
-
Initiation: Add the NASA probe to a final concentration of 5 µM (ensure final DMSO concentration remains <1% v/v to prevent protein denaturation).
-
Time-Course Sampling: Incubate the mixture at 37°C. Remove 10 µL aliquots at specific time points (0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately mix each aliquot with 4X SDS-PAGE loading buffer containing β-mercaptoethanol and boil at 95°C for 5 minutes.
-
Causality: Boiling in SDS denatures the protein, instantly destroying the 3D binding pocket. This abolishes the "proximity effect," immediately halting the ligand-directed NASA reaction and freezing the kinetic state[4].
-
-
Analysis: Resolve samples via SDS-PAGE. If the probe contains a fluorophore, visualize via in-gel fluorescence. Otherwise, utilize Western blotting or intact mass spectrometry to quantify the shift in molecular weight.
Protocol B: The Self-Validating Competition Assay
Objective: Prove that the covalent modification is strictly ligand-directed (proximity-driven) and not a result of non-specific electrophilic attack.
Step-by-Step Methodology:
-
Pre-incubation: Prepare two parallel reactions containing 1 µM target protein. To Reaction 1 (Control), add vehicle (DMSO). To Reaction 2 (Competition), add 50 µM of a known, high-affinity reversible ligand for the target protein.
-
Equilibration: Incubate both reactions at 37°C for 30 minutes.
-
Causality: This allows the reversible ligand to reach thermodynamic equilibrium, fully occupying the binding pocket.
-
-
Probe Addition: Add 5 µM of the NASA probe to both reactions. Incubate for 60 minutes at 37°C.
-
Quench and Analyze: Quench with SDS loading buffer and analyze via SDS-PAGE/intact MS.
-
Validation Checkpoint: In Reaction 1, >90% of the protein should be covalently modified. In Reaction 2, covalent modification must be completely abolished. If Reaction 2 still shows labeling, the NASA probe is too intrinsically reactive and is modifying the protein non-specifically[5].
-
Protocol C: LC-MS/MS Mapping of the Modification Site
Objective: Identify the exact lysine residue modified by the N-methyl-N-(methylsulfonyl)benzamide warhead.
Step-by-Step Methodology:
-
Digestion: Subject the covalently modified protein (from Protocol A) to in-solution trypsin digestion overnight at 37°C.
-
Causality: Trypsin cleaves at the C-terminal side of Lysine and Arginine. Because the NASA warhead covalently acylates the ε-amino group of the target lysine, that specific lysine loses its positive charge and is no longer recognized by trypsin. This results in a predictable "missed cleavage" in the mass spec data.
-
-
Desalting: Clean up the peptides using C18 ZipTips.
-
LC-MS/MS Analysis: Run the sample on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Interpretation: Search the raw data against the target protein sequence. Set a variable modification on Lysine corresponding to the mass of the acyl-ligand adduct (Note: Do not include the mass of the N-methyl-methanesulfonamide leaving group, as it departs during the reaction)[3].
-
Validation Checkpoint: The identification of a single modified lysine residue proximal to the known binding pocket confirms the precise spatial geometry of the LDCM event.
-
References
1.[1] Hamachi, I. et al. "N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems." Accounts of Chemical Research, 2024.[Link] 2.[2] Tamura, T., Hamachi, I. et al. "Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide." Nature Communications, 2018.[Link] 3.[3] Teng, M., Gray, N. S. et al. "Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development." ACS Medicinal Chemistry Letters, 2021.[Link] 4.[5] Ueda, T., Tamura, T., Hamachi, I. et al. "Enhanced Suppression of a Protein–Protein Interaction in Cells Using Small-Molecule Covalent Inhibitors Based on an N-Acyl-N-Alkyl Sulfonamide Warhead." Journal of the American Chemical Society, 2021.[Link] 5.[4] van der Velden, W. J. C. et al. "N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study." ACS Pharmacology & Translational Science, 2024.[Link]
Sources
Application Note: Strategic Synthesis of Tertiary N-Acyl Sulfonamides Using Acyl Chlorides
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes current best practices for the preparation of tertiary N-acyl sulfonamides, a critical scaffold in medicinal chemistry.
) Methodology: Direct N-Acylation of Secondary Sulfonamides via Acyl ChloridesAbstract & Strategic Value
Tertiary N-acyl sulfonamides are structurally significant motifs in drug discovery, serving as bioisosteres for carboxylic acids (
This guide details two robust protocols for overcoming these barriers: a Standard Base-Mediated Method for typical substrates and a High-Force Deprotonation Method for sterically hindered or electron-deficient amines.
Mechanistic Insight
The reaction involves the nucleophilic attack of a sulfonamide nitrogen onto the electrophilic carbonyl of an acyl chloride.[2] The core challenge in synthesizing tertiary species lies in the starting material: a secondary sulfonamide (
-
Nucleophilicity: The electron-withdrawing nature of the sulfonyl group (
) significantly acidifies the N-H proton but drastically reduces the nucleophilicity of the nitrogen lone pair. -
Sterics: In secondary sulfonamides, the
group adds steric bulk, impeding the approach to the acyl chloride. -
Selectivity: While O-acylation is possible (forming sulfonyl imidates), N-acylation is thermodynamically favored. However, under kinetic control with weak bases, conversion may be slow.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the base-mediated N-acylation of secondary sulfonamides.
Experimental Protocols
Method A: Standard Organic Base (DCM/Pyridine)
Best for: Unhindered secondary sulfonamides (e.g., N-methyl, N-benzyl) and reactive acyl chlorides. Rationale: Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate), enhancing the electrophilicity of the acyl chloride.
Reagents:
-
Secondary Sulfonamide (1.0 equiv)
-
Acyl Chloride (1.2 – 1.5 equiv)
-
Pyridine (2.0 – 3.0 equiv) or
(2.0 equiv) + DMAP (0.1 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.
-
Dissolution: Dissolve the secondary sulfonamide (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
-
Base Addition: Add Pyridine (3.0 mmol) or
(2.0 mmol) followed by DMAP (0.1 mmol). Stir at for 10 minutes. -
Acylation: Dropwise add the acyl chloride (1.2 mmol) diluted in a small volume of DCM.
-
Note: The reaction is exothermic; maintain cooling during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with 1M HCl (to remove pyridine/DMAP). Extract with DCM (
). Wash organic layers with sat. and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc).
Method B: High-Force Deprotonation (NaH/THF)
Best for: Sterically hindered secondary sulfonamides (e.g., N-isopropyl, N-aryl) or electron-poor substrates where Method A fails. Rationale: Secondary sulfonamides are weak nucleophiles.[3] Using Sodium Hydride (NaH) irreversibly deprotonates the nitrogen, generating the highly nucleophilic sodium sulfonamidate salt before the acyl chloride is introduced.
Reagents:
-
Secondary Sulfonamide (1.0 equiv)
-
Acyl Chloride (1.2 – 1.5 equiv)
-
Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under inert atmosphere, suspend NaH (1.5 mmol) in anhydrous THF (3 mL).
-
Deprotonation: Cool to
. Slowly add a solution of secondary sulfonamide (1.0 mmol) in THF (2 mL).-
Observation: Evolution of
gas. Stir at RT for 30–60 minutes until gas evolution ceases and a clear solution or fine suspension (the anion) forms.
-
-
Acylation: Cool the mixture back to
. Add the acyl chloride (1.2 mmol) dropwise. -
Reaction: Stir at RT for 2–6 hours. If the substrate is extremely hindered, heating to
may be required. -
Quench: Carefully quench with sat.
solution (excess NaH will bubble). -
Workup: Extract with Ethyl Acetate. Wash with water (to remove DMF if used) and brine.
-
Purification: Standard silica gel chromatography.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity of sulfonamide N. | Switch from Method A (Pyridine) to Method B (NaH). Ensure anhydrous conditions. |
| No Reaction (Sterics) | Bulky R groups on Sulfonamide or Acyl Chloride. | Use Method B with heating ( |
| Hydrolysis of Acyl Cl | Wet solvents or reagents.[4] | Distill acyl chloride prior to use. Use molecular sieves in the reaction solvent. |
| O-Acylation | Kinetic control favoring O-attack. | Allow reaction to run longer (thermodynamic equilibration to N-acyl). Use a stronger base (NaH) to ensure "hard" nucleophile character. |
| Desulfonylation | Harsh acidic workup. | Avoid strong acids during workup if the product is acid-sensitive. Use pH 5–6 buffers. |
Comparative Data: Base Efficiency
Yields based on model reaction: N-methyl benzenesulfonamide + Benzoyl chloride
| Conditions | Time | Yield | Notes |
| Pyridine / DCM | 12 h | 65% | Moderate yield, easy setup. |
| 6 h | 82% | DMAP catalysis significantly accelerates reaction. | |
| NaH / THF | 2 h | 94% | Recommended for high throughput/yield. |
| 24 h | 45% | Heterogeneous, slow for secondary sulfonamides. |
Scope and Limitations
-
Tolerated Groups: Alkyl, Aryl, Halides, Ethers, Nitro groups.[5]
-
Sensitive Groups: Free alcohols or amines on the sulfonamide backbone must be protected (e.g., TBS, Boc) as they will compete for the acyl chloride.
-
Steric Limits: Tertiary N-acyl sulfonamides with both bulky N-substituents (e.g., t-Butyl) and bulky acyl groups (e.g., Pivaloyl) are extremely difficult to synthesize via direct acylation. In such cases, consider the "Inverse Strategy": Acylation of a primary sulfonamide followed by N-alkylation (Mitsunobu or alkyl halide) [2].
Safety Considerations
-
Acyl Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood.
-
Sodium Hydride: Flammable solid; reacts violently with water to produce hydrogen gas. Quench excess NaH slowly with inert alcohol or
solution. -
Pressure: Reactions involving gas evolution (
from NaH) must be vented properly.
References
-
Metal triflate-catalyzed acylation of sulfonamides
- Source: Cui, S., et al. (2024). "Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides." Journal of Sulfur Chemistry.
-
General Review of N-Acyl Sulfonamide Synthesis
- Source: O'Driscoll, M., et al. (2025). "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances.
-
BenchChem Application Note
-
Medicinal Chemistry Applications (Bioisosteres)
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. cbijournal.com [cbijournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Transacylation Reactions Using N-Mesyl Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Acylation Chemistry
Acylation, the process of introducing an acyl group into a molecule, is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. Traditional acylation methods often rely on highly reactive acylating agents like acyl chlorides and anhydrides. While effective, these reagents can suffer from limited functional group tolerance, moisture sensitivity, and the generation of stoichiometric waste.
In the quest for more robust and versatile acylation methodologies, "activated amides" have emerged as a powerful class of shelf-stable acyl donors. Among these, N-mesyl benzamides are gaining prominence as exceptionally effective reagents for catalytic transacylation reactions. The electron-withdrawing mesyl (methanesulfonyl) group on the amide nitrogen disrupts the nN → π*C=O resonance that typically renders amides unreactive, thereby activating the acyl group for transfer to a nucleophile.[1] This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and applications of catalytic transacylation reactions employing N-mesyl benzamides.
The Role of the N-Mesyl Group: Mechanism of Amide Bond Activation
The inherent stability of the amide bond is a result of significant resonance delocalization between the nitrogen lone pair and the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, making it resistant to cleavage.[2] The introduction of a strongly electron-withdrawing group, such as the mesyl group, onto the amide nitrogen fundamentally alters this electronic landscape.
The N-mesyl group activates the amide bond for cleavage through two primary effects:
-
Inductive and Resonant Electron Withdrawal: The sulfonyl group is a potent electron-withdrawing group, both inductively and by resonance. This reduces the electron density on the amide nitrogen, diminishing its ability to donate its lone pair to the carbonyl carbon. This, in turn, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Pyramidalization of the Amide Nitrogen: The steric bulk and electronic demands of the mesyl group can lead to a distortion of the typically planar amide geometry. This pyramidalization of the nitrogen atom further disrupts the orbital overlap required for efficient resonance, weakening the C-N bond and making it more amenable to oxidative addition by a transition metal catalyst.[3]
Catalytic Cycle for Transacylation
While organocatalytic methods are emerging, many transacylation reactions with N-activated amides proceed via transition metal catalysis, particularly with palladium or nickel complexes.[4] A plausible catalytic cycle for the transacylation of an alcohol is depicted below.
-
Oxidative Addition: The active M(0) catalyst undergoes oxidative addition into the weakened N-C(O) bond of the N-mesyl benzamide to form an acyl-M(II) intermediate.
-
Ligand Exchange: The nucleophile (e.g., an alcohol) coordinates to the metal center, displacing a ligand.
-
Reductive Elimination: The acyl group and the coordinated nucleophile are eliminated from the metal center, forming the new C-O bond of the ester product and regenerating the M(0) catalyst.
Detailed Experimental Protocols
This section provides a general, two-part experimental procedure: the synthesis of a representative N-mesyl benzamide, followed by a general protocol for its use in a catalytic transacylation reaction.
Part A: Synthesis of N-Mesyl Benzamide
This protocol describes the synthesis of N-mesyl benzamide from benzamide and methanesulfonyl chloride.
Materials and Reagents:
| Reagent/Material | Purpose |
| Benzamide | Starting material |
| Methanesulfonyl chloride | Mesylating agent |
| Pyridine or Triethylamine | Base |
| Dichloromethane (DCM), anhydrous | Solvent |
| 1 M Hydrochloric acid (HCl) | Aqueous wash |
| Saturated sodium bicarbonate | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous magnesium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Separatory funnel | Extraction and washing |
| Rotary evaporator | Solvent removal |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzamide (1.0 eq) and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath and add pyridine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the N-mesyl benzamide.
Part B: General Protocol for Catalytic Transacylation (Esterification Example)
This is a representative protocol for the palladium-catalyzed esterification of an alcohol using an N-mesyl benzamide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
| Reagent/Material | Purpose |
| N-Mesyl benzamide derivative | Acyl donor |
| Alcohol | Nucleophile |
| Palladium precatalyst (e.g., Pd(OAc)₂) | Catalyst source |
| Phosphine ligand (e.g., Xantphos) | Ligand for the catalyst |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Base |
| Anhydrous toluene or dioxane | Solvent |
| Schlenk tube or sealed vial | Reaction vessel for inert atmosphere |
| Magnetic stirrer and stir bar | Agitation |
| Heating block or oil bath | Temperature control |
Procedure:
-
To a flame-dried Schlenk tube, add the N-mesyl benzamide (1.0 eq), palladium precatalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).
-
Add the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the alcohol (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Substrate Scope and Data Presentation
The catalytic transacylation using N-mesyl benzamides is expected to be compatible with a wide range of nucleophiles and benzamide derivatives. The following table provides a representative, hypothetical scope based on related literature for N-activated amides.
| Entry | N-Mesyl Benzamide Derivative | Nucleophile (Alcohol/Amine) | Product | Expected Yield (%) |
| 1 | N-Mesyl benzamide | Benzyl alcohol | Benzyl benzoate | 85-95 |
| 2 | N-Mesyl-4-methoxybenzamide | Cyclohexanol | Cyclohexyl 4-methoxybenzoate | 80-90 |
| 3 | N-Mesyl-4-nitrobenzamide | Phenol | Phenyl 4-nitrobenzoate | 75-85 |
| 4 | N-Mesyl benzamide | Aniline | N-Phenylbenzamide | 80-95 |
| 5 | N-Mesyl-3-chlorobenzamide | Benzylamine | N-Benzyl-3-chlorobenzamide | 85-95 |
Applications in Drug Development and Complex Synthesis
The use of N-mesyl benzamides as acylating agents offers several advantages that are particularly valuable in the context of drug discovery and the synthesis of complex molecules:
-
Shelf-Stability and Handling: Unlike acyl chlorides, N-mesyl benzamides are typically crystalline solids that are stable to air and moisture, facilitating easier handling, storage, and weighing.
-
Mild Reaction Conditions: Catalytic transacylation often proceeds under milder conditions than traditional methods, which enhances functional group tolerance. This is crucial in late-stage functionalization of complex intermediates in a drug discovery pipeline, where sensitive functional groups must be preserved.
-
Broad Substrate Scope: The methodology is applicable to a wide range of nucleophiles, including sterically hindered alcohols and anilines, which can be challenging substrates for other acylation methods.
-
Atom Economy: In catalytic variants, the only stoichiometric byproduct is the de-acylated N-mesyl amide, which can often be removed by simple workup procedures.
References
-
Li, G., & Szostak, M. (2020). Transition-Metal-Free Activation of Amides by N−C Bond Cleavage. The Chemical Record, 20(7), 649-659. [Link]
-
Szostak, M., & Li, G. (2020). Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage. SciSpace, by Typeset. [Link]
-
Szostak, M., & Shi, S. (2018). Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. ChemRxiv. [Link]
-
Zheng, C., Liu, Y., & Ma, C. (2017). Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions. The Journal of Organic Chemistry, 82(13), 6940-6945. [Link]
-
Liu, Y., Shi, S., Achtenhagen, M., Liu, R., & Szostak, M. (2017). Mild, Metal-Free Transamidation of Secondary Amides. Organic Letters, 19(7), 1614-1617. [Link]
-
Szostak, M., & Li, G. (2021). Amide Bond Activation: The Power of Resonance. Chem, 7(5), 1141-1143. [Link]
Sources
N-acyl sulfonamide warheads for covalent protein inhibition
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting cysteine residues (e.g., ibrutinib, osimertinib). However, the scarcity of accessible cysteines in the proteome limits this approach. N-Acyl Sulfonamides (NASAs) and their second-generation counterparts, N-Acyl-N-Aryl Sulfonamides (ArNASAs) , have emerged as a premier class of "tunable" electrophiles capable of targeting lysine residues.
Unlike sulfonyl fluorides which target multiple nucleophiles (Tyr, Lys, His), NASA warheads are highly specific acylating agents. They function via a proximity-driven mechanism where the sulfonamide moiety acts as a leaving group, transferring the acyl-linked drug scaffold onto the
This guide details the mechanistic basis, synthetic incorporation, and validation protocols for deploying NASA/ArNASA warheads in drug discovery, specifically for targeting non-catalytic lysines in kinases and protein-protein interaction (PPI) interfaces.
Mechanism of Action: The Tunable Acyl Transfer
The defining feature of the NASA warhead is its ability to decouple binding affinity from chemical reactivity until the ligand binds the target.
Chemical Mechanism
The N-acyl sulfonamide bond is an "activated amide." The electron-withdrawing nature of the sulfonyl group activates the carbonyl carbon for nucleophilic attack.
-
Critical Design Element: The nitrogen atom must be substituted (N-alkyl or N-aryl) to prevent ionization. Unsubstituted N-acyl sulfonamides (pKa ~4.5) are anionic at physiological pH and unreactive toward nucleophiles. Capping the nitrogen maintains the electrophilicity of the carbonyl.
Reaction Pathway:
-
Recognition: The drug scaffold binds the protein, positioning the warhead near a surface lysine.
-
Nucleophilic Attack: The lysine
-amine attacks the carbonyl carbon. -
Collapse: The tetrahedral intermediate collapses, expelling the sulfonamide anion.
-
Result: The drug is irreversibly linked to the protein via a stable amide bond; the sulfonamide auxiliary is released.
Visualizing the Pathway
Warhead Selection: NASA vs. ArNASA
Choosing the correct variant is a trade-off between intrinsic reactivity and serum stability.
| Feature | NASA (N-Acyl-N-Alkyl) | ArNASA (N-Acyl-N-Aryl) |
| Nitrogen Substituent | Alkyl (e.g., Methyl, Ethyl) | Aryl (e.g., Phenyl, Fluorophenyl) |
| Intrinsic Reactivity | High | Moderate to High (Tunable) |
| Hydrolytic Stability | Low ( | High ( |
| Serum Stability | Poor (Rapid hydrolysis by esterases) | Excellent (Resistant to serum esterases) |
| Primary Application | In vitro labeling, chemical probes | In vivo inhibitors, cellular drugs |
| Reference | Ueda et al., Nat.[2][3][4] Commun. 2018 | Kawano et al., JACS 2023 |
Recommendation: For drug discovery campaigns requiring cellular potency and metabolic stability, utilize ArNASA variants (specifically N-phenyl or N-(4-fluorophenyl) derivatives).
Protocol 1: Chemical Synthesis of ArNASA Inhibitors
This protocol describes the installation of an ArNASA warhead onto a carboxylic acid-containing drug scaffold.
Reagents:
-
Scaffold: Drug-COOH (0.1 mmol)
-
Sulfonamide Auxiliary: N-Aryl-benzenesulfonamide (0.12 mmol) [Synthesized via reaction of benzenesulfonyl chloride with an aniline]
-
Coupling Agents: EDC·HCl (0.15 mmol), DMAP (0.2 mmol)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation of Sulfonamide Auxiliary:
-
React benzenesulfonyl chloride with the desired aniline (e.g., 4-fluoroaniline) in DCM with pyridine.
-
Purify to obtain the secondary sulfonamide (
).
-
-
Coupling (Warhead Installation):
-
Dissolve Drug-COOH in anhydrous DCM (2 mL) under inert atmosphere (
). -
Add EDC·HCl and DMAP. Stir for 15 minutes to activate the acid.
-
Add the N-aryl sulfonamide auxiliary.[4]
-
Stir at Room Temperature (RT) for 12–24 hours. Note: Reaction progress can be slow due to the steric bulk of the secondary sulfonamide.
-
-
Work-up:
-
Dilute with EtOAc, wash with 1M HCl (to remove DMAP), saturated
, and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography.
-
QC Check: Verify structure by 1H-NMR. Key diagnostic: Disappearance of the sulfonamide N-H proton (usually broad singlet at 9-10 ppm) and shift of the
-protons on the drug scaffold.
-
Protocol 2: Kinetic Characterization (Gel-Based)
Unlike cysteine inhibitors, lysine targeting often relies heavily on "proximity effects" (
Materials:
-
Recombinant Target Protein (e.g., BTK kinase domain).
-
Fluorescent Probe Analog (Drug-NASA-Fluorophore) OR Clickable Analog (Drug-NASA-Alkyne).
-
SDS-PAGE reagents and Fluorescent Gel Scanner.
Workflow:
-
Incubation: Incubate Protein (1
M) with Inhibitor (varying concentrations: 0.1 – 10 M) in HEPES buffer (pH 7.4) at 37°C. -
Time Course: Aliquot samples at t = 0, 15, 30, 60, 120 min.
-
Quenching: Immediately add 4x SDS-loading buffer (containing
-mercaptoethanol) and boil for 5 min. Note: The covalent amide bond is stable to boiling/reducing, unlike some reversible covalent complexes. -
Analysis: Run SDS-PAGE.
-
Quantification:
-
If using a fluorescent probe: Scan gel directly.
-
If using a "dark" inhibitor: Use a competition assay. Pre-incubate with inhibitor, then chase with a known fluorescent lysine-reactive probe (e.g., TAMRA-NHS or a specific NASA probe). Loss of fluorescence indicates occupancy.
-
Data Output: Plot Band Intensity vs. Time. Fit to a pseudo-first-order exponential to determine
Protocol 3: Cellular Target Engagement (Washout Assay)
To prove the inhibitor is truly covalent and irreversible in a biological system.
Cell Line: Target-expressing cells (e.g., Mino cells for BTK).
Step-by-Step:
-
Treatment: Treat cells with Inhibitor (10
M) or Vehicle (DMSO) for 1 hour. -
Washout:
-
Group A: Lyse immediately (No Wash).
-
Group B: Wash cells 3x with warm PBS to remove unbound drug. Replenish with fresh media. Incubate for 4–24 hours.
-
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Probe Labeling (Ex Vivo): Add a biotinylated or fluorescent probe (that targets the same lysine) to the lysate. Incubate 1 hour.
-
Western Blot:
-
Run lysate on SDS-PAGE.
-
Transfer to membrane.
-
Stain with Streptavidin-HRP (if biotin probe used).
-
-
Interpretation:
-
Covalent Inhibitor: No signal in Group A and Group B (Site remains blocked after wash).
-
Reversible Inhibitor: Signal returns in Group B (Drug washed out, probe can bind).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Rapid Hydrolysis in Media | Using NASA (Alkyl) instead of ArNASA. | Switch to N-Phenyl or N-(4-fluorophenyl) ArNASA variants. |
| Low Labeling Yield | pKa of sulfonamide leaving group is too high. | Add electron-withdrawing groups (e.g., -CF3, -F) to the benzenesulfonyl ring (the leaving group side) to increase leaving ability. |
| High Non-Specific Binding | Warhead is too reactive (acting like NHS ester). | Use a more electron-rich N-substituent or remove electron-withdrawing groups from the leaving group to "tune down" reactivity. |
| No Reaction | N-H sulfonamide used (ionized). | Ensure the nitrogen is alkylated/arylated (Tertiary sulfonamide structure). |
References
-
Kawano, M., et al. (2023).[2][7] "Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant." Journal of the American Chemical Society.[2][8] Link
-
Ueda, T., et al. (2018).[2] "Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide." Nature Communications.[2] Link
-
Tamura, T., et al. (2021). "Enhanced Suppression of a Protein–Protein Interaction in Cells Using Small-Molecule Covalent Inhibitors Based on an N-Acyl-N-alkyl Sulfonamide Warhead." Journal of the American Chemical Society.[2][8] Link
-
Adachi, A., et al. (2024). "N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems." Accounts of Chemical Research. Link
Sources
- 1. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Suppression of a Protein-Protein Interaction in Cells Using Small-Molecule Covalent Inhibitors Based on an N-Acyl- N-alkyl Sulfonamide Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent Selection for Nucleophilic Attack on N-Acyl Sulfonamides
Application Note & Protocol Guide
Part 1: Core Directive & Mechanistic Grounding
The Reactivity Paradox
N-acyl sulfonamides (
The "Ionization Firewall":
When a basic nucleophile (e.g., primary amine, hydroxide) is introduced, the fastest reaction is not nucleophilic attack at the carbonyl, but rather deprotonation of the nitrogen. The resulting anion (
Therefore, successful nucleophilic attack requires one of two strategies:
-
The "Safety-Catch" Activation: Alkylating the nitrogen to remove the acidic proton (the Kenner Linker strategy).[1]
-
Proton-Transfer Management: Using specific solvent systems that suppress ionization or stabilize the transition state for attack over deprotonation (rare and substrate-dependent).
This guide focuses on the Safety-Catch/Activation pathway , as it is the standard method for utilizing N-acyl sulfonamides in drug discovery (e.g., peptidomimetics, sulfonylurea synthesis).
Part 2: Solvent Selection Framework
The choice of solvent dictates the reaction pathway. We categorize solvents based on their ability to support the Activation (alkylation) versus the Displacement (nucleophilic attack) steps.
Table 1: Solvent Performance Matrix for N-Acyl Sulfonamide Reactivity[2]
| Solvent Class | Representative Solvents | Role in Activation (Alkylation) | Role in Nucleophilic Attack (Cleavage) | Green Score* | Recommendation |
| Polar Aprotic | DMF, NMP, DMSO | Excellent. High dielectric constant dissociates ion pairs, accelerating alkylation. | High. Enhances nucleophilicity of amines; however, difficult to remove. | Low (Red) | Use only if solubility mandates. |
| Ethers | THF, Dioxane | Good. Standard for diazomethane/halo-alkane activation. | Moderate. Good balance of solubility and reactivity. | Moderate (Yellow) | Standard benchmark. |
| Green Ethers | 2-MeTHF , CPME | Excellent. Higher boiling points allow thermal activation; phase-separable for workup. | High. Hydrophobic nature aids in product isolation after cleavage. | High (Green) | Preferred Choice. |
| Chlorinated | DCM, Chloroform | Moderate. Good solubility but poor ion dissociation. | Poor. Slow kinetics for nucleophilic attack; environmental hazard. | Low (Red) | Avoid. |
| Alcohols | MeOH, EtOH | N/A. Reacts with activating agents. | Variable. Can act as competitive nucleophiles (forming esters instead of amides). | High (Green) | Use only for solvolysis/esterification. |
*Green Score based on GSK and ACS solvent selection guides.
Part 3: Mechanistic Visualization
The following diagram illustrates the bifurcation of reactivity based on N-substitution and solvent conditions.
Caption: Reaction pathway bifurcation. Direct attack fails due to rapid deprotonation (Red path). Activation via alkylation (Green path) is required to enable nucleophilic cleavage (Blue path).
Part 4: Detailed Protocol
Protocol: Green Activation and Aminolysis of N-Acyl Sulfonamides
This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable, high-performance solvent replacing DCM and THF. It follows the "Safety-Catch" principle (Kenner Linker logic).[1][3][4]
Reagents:
-
Substrate: N-acyl sulfonamide (
equiv)[5] -
Activation Agent: Iodoacetonitrile (
) or Methyl Iodide ( ) ( equiv) -
Base (Activation): DIPEA (
equiv) -
Nucleophile: Primary/Secondary Amine (
– equiv) -
Solvent: 2-MeTHF (Anhydrous)
Step 1: N-Alkylation (Activation)
-
Dissolve the N-acyl sulfonamide in 2-MeTHF (
M concentration). -
Add DIPEA followed by the alkylating agent (e.g.,
for high reactivity, for standard stability).-
Note:
creates a cyanomethyl group, which is highly electron-withdrawing, making the subsequent cleavage significantly faster [1].
-
-
Stir at
for 4–16 hours. Monitor by TLC/LCMS. The shift in retention time will be distinct as the acidic proton is removed. -
Workup: Wash with
M HCl (to remove excess DIPEA), then brine. Dry organic layer over . 2-MeTHF allows for direct phase separation without extraction into a different solvent.
Step 2: Nucleophilic Displacement (Aminolysis)
-
Redissolve the crude N-alkylated intermediate in 2-MeTHF (
M). -
Add the nucleophilic amine (
– equiv).-
Catalysis: For sterically hindered amines, add
equiv of DMAP.
-
-
Heat to
. -
Monitoring: Reaction is typically complete in 2–6 hours.
-
Purification: The byproduct (sulfonamide) is often soluble in basic aqueous washes, while the product (amide) remains in the organic phase.
Part 5: Troubleshooting & Critical Parameters
1. Solubility Issues: If the N-acyl sulfonamide is highly crystalline and insoluble in 2-MeTHF, a co-solvent system of 2-MeTHF:DMF (9:1) maintains the green profile while boosting solubility. Avoid pure DMF due to workup difficulty.
2. Competitive Hydrolysis: If using hydroxide or aqueous bases as nucleophiles, ensure the solvent is THF/Water or Dioxane/Water . 2-MeTHF is immiscible with water, which may slow down biphasic hydrolysis unless a Phase Transfer Catalyst (e.g., TBAB) is added.
3. The "Stubborn" Substrate:
If the N-alkylation (Step 1) is slow, switch the solvent to Propylene Carbonate (Green, polar aprotic) or heat to
References
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
for activation and subsequent aminolysis. -
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling. Source: National Science Foundation (NSF) Public Access Repository. Context: Validates 2-MeTHF as a superior, green alternative to dioxane/DCM for amide/acyl-transfer reactions.
-
Recent Advances in the Synthesis of N-Acyl Sulfonamides. Source: Royal Society of Chemistry (RSC). Context: Provides pKa values (3.5–4.[2][11][12][13]5) and stability data essential for understanding the resistance to direct nucleophilic attack.
-
Solvent Selection Guide. Source: University of York / CHEM21. Context: Authoritative guide on "Green" scores for solvents, supporting the selection of 2-MeTHF and CPME over DCM/DMF.
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reversed Kenner linker: a new safety-catch linker for the preparation of N-alkyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methylation of N-Acyl Sulfonamides
Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the functionalization and cleavage of N-acyl sulfonamides.1[1]. Because the N–H bond is highly acidic (pKa ~2.5 to 4.5), the unalkylated linker is completely stable to strong nucleophiles and basic conditions. However,1[1]. Achieving quantitative yields during this N-methylation step is critical; 2[2].
Mechanistic Workflow & Logic
Understanding the electronic causality of the reaction is the first step to troubleshooting. The diagram below illustrates the logical flow from the stable resting state of the sulfonamide to its activated, labile form.
Workflow for N-acyl sulfonamide methylation and safety-catch cleavage.
Standard Operating Procedures (SOPs)
To guarantee scientific integrity, every protocol must function as a self-validating system . Do not blindly follow steps; utilize the embedded checkpoints to confirm the mechanistic progression of the reaction.
Protocol A: Base-Mediated N-Methylation (Methyl Iodide)
Causality: The acidic nature of the N-acyl sulfonamide allows for facile deprotonation by mild bases. Methyl iodide (MeI) is utilized because it is a "soft" electrophile that preferentially reacts with the "soft" nitrogen anion, minimizing unwanted O-alkylation.
-
Preparation: Dissolve the N-acyl sulfonamide (1.0 eq) in strictly anhydrous DMF (0.1 M). Logic: Polar aprotic solvents like DMF poorly solvate the resulting nitrogen anion, maximizing its nucleophilicity.
-
Deprotonation: Add anhydrous K₂CO₃ or DIPEA (2.0 - 3.0 eq). Stir at room temperature for 15 minutes to ensure complete deprotonation.
-
Alkylation: Dropwise add MeI (5.0 - 10.0 eq). Safety Note: MeI is highly volatile and an alkylating hazard; perform strictly in a fume hood.
-
Reaction: Stir at room temperature for 4–16 hours. Validation Checkpoint: Before quenching, pull a 5 µL aliquot, dilute in MeCN, and run an LCMS. The N-methylated product will lack the acidic N–H proton, resulting in a distinct shift in retention time (eluting later due to increased lipophilicity) and an m/z shift of +14 Da. Do not proceed to workup until the starting material peak is <5%.
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer 5x with brine to thoroughly remove the DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Mitsunobu N-Methylation
-
Preparation: Dissolve the substrate (1.0 eq), triphenylphosphine (PPh₃, 2.0 eq), and anhydrous methanol (5.0 eq) in anhydrous THF (0.1 M).
-
Activation: Cool the mixture to 0 °C. Add DIAD or DEAD (2.0 eq) dropwise over 10 minutes. Logic: Slow addition controls the exothermic formation of the betaine intermediate, preventing premature degradation of the reagents.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Validation Checkpoint: Monitor the disappearance of the DIAD/DEAD yellow color. If the solution remains persistently yellow and TLC shows unreacted starting material, the betaine intermediate has stalled. Spike in an additional 0.5 eq of PPh₃ and MeOH before adding more DIAD.
-
Workup: Concentrate under reduced pressure and purify via silica gel chromatography to separate the product from the triphenylphosphine oxide (TPPO) byproduct.
Quantitative Data & Reagent Comparison
The following table summarizes the performance metrics of various methylating systems to help you select the optimal conditions for your specific substrate.
| Method / Reagents | Base / Solvent | Typical Yield | Chemoselectivity (N vs O) | Reaction Time | Causality & Notes |
| Methyl Iodide (MeI) | K₂CO₃ / DMF | 75–95% | High N-selectivity | 4–16 h | Standard for solution and solid-phase. Requires excess MeI to drive conversion. |
| Mitsunobu (MeOH) | None / THF | 70–90% | Exclusive N-selectivity | 2–4 h | Mild conditions; avoids strong base. Generates TPPO byproduct requiring chromatography. |
| Diazomethane (CH₂N₂) | None / Et₂O | 85–98% | High N-selectivity | 1–2 h | Highly efficient and clean, but extremely hazardous/explosive. Replaced by modern alternatives. |
| Microwave-Assisted | DIPEA / NMP | 80–95% | High N-selectivity | 10–30 min | 4[4]. |
Troubleshooting Guide & FAQs
Q1: I am observing significant O-methylation instead of the desired N-methylation. How do I fix this? Causality: N-acyl sulfonamides exhibit ambident nucleophilicity after deprotonation. O-alkylation occurs when using "hard" electrophiles (like dimethyl sulfate or methyl triflate) or when the reaction is run in strongly solvating protic solvents that shield the nitrogen center. Solution: Switch to a "softer" electrophile like Methyl Iodide (MeI) and ensure strictly anhydrous polar aprotic solvents (DMF or NMP) are used. Alternatively,3[3].
Q2: My reaction plateaus at 50-60% yield. How can I drive it to completion? Causality: A plateau is typically caused by severe steric hindrance around the acyl group, preventing the electrophile from accessing the nitrogen, or by insufficient deprotonation due to wet base. Solution:
-
Increase the equivalents of the methylating agent (up to 10 eq for MeI).
-
If using a solid-phase resin (e.g., Kenner linker), the local concentration of reagents must be extremely high. Swell the resin thoroughly in a 1:1 DMF/DCM mixture. 3.4[4].
Q3: I see degradation or hydrolysis of my acyl group during the reaction. What is going wrong? Causality: 1[1]. If your base is too strong (e.g., NaOH) or if there is adventitious water in the reaction mixture, premature hydrolysis will occur, cleaving the acyl group before you intend to. Solution: Strictly exclude water. Use anhydrous K₂CO₃ or non-nucleophilic organic bases like DIPEA. Ensure your DMF is dry and amine-free (degraded DMF contains dimethylamine, which will act as a nucleophile and prematurely cleave the linker).
Q4: Diazomethane gives the best yields, but our EHS department forbids it. What is the best alternative? Causality: While traditional protocols relied on diazomethane for its clean conversion and volatile byproducts, its explosive nature makes it unsuitable for modern labs. Solution: TMS-diazomethane is a safer, commercially available alternative that mimics the reactivity of diazomethane. However, for large-scale or medicinal chemistry libraries,5[5].
References
-
[1] Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI Source: mdpi.com URL:
-
[2] Title: Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors Source: acs.org URL:
-
[3] Title: Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines Source: psu.edu URL:
-
[5] Title: N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation Source: thieme-connect.com URL:
-
[4] Title: Resin-Bound Sulfonyl Azides: Efficient Loading and Activation Strategy for the Preparation of the N-Acyl Sulfonamide Linker Source: researchgate.net URL:
Sources
Storage conditions to prevent decomposition of N-acyl sulfonamide reagents
A Guide to Optimal Storage, Handling, and Troubleshooting
Welcome to the technical support center for N-acyl sulfonamide reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you maintain the integrity of your reagents, troubleshoot experimental issues, and ensure the reliability of your results.
N-acyl sulfonamides are a critical class of molecules in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2][3][4][5] Their enhanced stability and unique physicochemical properties make them invaluable in drug design.[6][7][8] However, like any reactive chemical, their stability is not absolute. Improper storage and handling can lead to decomposition, compromising the accuracy and reproducibility of your experiments. This guide provides in-depth solutions to prevent, identify, and resolve issues related to reagent degradation.
Troubleshooting Guide: When Experiments Go Wrong
This section addresses specific issues that may arise during your experiments, linking them to the potential decomposition of your N-acyl sulfonamide starting material.
Issue 1: My reaction yield is significantly lower than expected, or the reaction failed entirely.
-
Symptom: You are performing a well-established reaction, but the yield of your desired product is poor or non-existent. TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or unexpected side products.
-
Probable Cause: The primary culprit is often the degradation of the N-acyl sulfonamide reagent, primarily through hydrolysis. The N-acyl sulfonamide bond, while generally more stable than an ester or anhydride, can be cleaved by water, especially in the presence of trace acid or base, or over extended periods. This decomposition pathway reverts the reagent to the parent sulfonamide and the corresponding carboxylic acid. These decomposition products may not participate in your desired reaction, thus lowering the effective concentration of your starting material.
-
Recommended Action & Prevention:
-
Verify Reagent Purity: Before starting your experiment, assess the purity of the N-acyl sulfonamide. A quick TLC or ¹H NMR can reveal the presence of degradation products.
-
Use Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dried. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control pH: Avoid strongly acidic or basic conditions during work-up unless the protocol specifically calls for it, as these can accelerate hydrolysis.
-
Implement Proper Storage: Moving forward, store your N-acyl sulfonamide reagents according to the best practices outlined in the FAQ section below.
-
Issue 2: I observe discoloration or a change in the physical appearance of my stored reagent.
-
Symptom: A previously white, crystalline solid now appears yellow, brown, or has become clumpy and hygroscopic.
-
Probable Cause: Discoloration is a classic indicator of chemical decomposition. This can be caused by a variety of factors including oxidation, reaction with atmospheric impurities, or slow thermal degradation over time. A change in physical texture, such as clumping, often indicates the absorption of atmospheric moisture, a precursor to hydrolysis.
-
Recommended Action & Prevention:
-
Do Not Use: It is highly inadvisable to use a visibly degraded reagent, as the identity and concentration of the active compound are unknown.
-
Characterize (Optional): For investigational purposes, you can take a small sample and analyze it by LC-MS or NMR to identify the impurities. This can confirm the degradation pathway.
-
Procure Fresh Reagent: The most reliable solution is to use a fresh, unopened bottle of the reagent or synthesize a new batch.
-
Improve Storage Environment: Store reagents in a desiccator, preferably inside a freezer, and backfill containers with an inert gas before sealing.
-
Issue 3: My analytical results (e.g., HPLC, NMR) show unexpected peaks for a "pure" standard.
-
Symptom: You are running a reference standard of an N-acyl sulfonamide, but the chromatogram or spectrum shows multiple peaks, including those corresponding to the parent sulfonamide and/or carboxylic acid.
-
Probable Cause: This is a clear sign of decomposition. The reagent has likely degraded either in storage or in the analytical solvent. Some solvents, particularly protic solvents like methanol if not anhydrous, can facilitate solvolysis over time.
-
Recommended Action & Prevention:
-
Prepare Standards Fresh: Always prepare analytical standards fresh from a solid reagent that has been stored correctly.
-
Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents for preparing stock solutions for analysis.
-
Analyze Promptly: Analyze prepared solutions as quickly as possible. If storage is necessary, store them at low temperatures (-20°C or -80°C) in tightly sealed vials for the shortest possible duration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the proactive storage and handling of N-acyl sulfonamide reagents.
Q1: What are the ideal storage conditions for solid N-acyl sulfonamides?
The primary goal is to protect the reagent from moisture, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetic rate of all potential decomposition pathways, including hydrolysis and thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and, more importantly, moisture, preventing oxidation and hydrolysis. |
| Container | Tightly-sealed Amber Glass Vial | Amber glass protects the compound from photodecomposition. A tight seal is crucial to maintain the inert atmosphere. |
| Environment | Inside a Desiccator | Provides an additional layer of protection against ambient moisture, especially for frequently accessed reagents. |
Q2: How should I handle N-acyl sulfonamides when preparing solutions?
Handling practices are just as important as long-term storage.
-
Equilibration: Before opening, allow the reagent container to warm to room temperature while still inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glovebox or under a positive pressure of inert gas.
-
Solvent Choice: Use only high-purity, anhydrous solvents. Solvents from freshly opened bottles or those that have been properly dried are recommended.
-
Storage of Solutions: Stock solutions should be stored cold (-20°C or -80°C), protected from light, and in vials with tightly fitting septa. For maximum stability, consider single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction.
Q3: What is the primary decomposition pathway I should be concerned about?
Hydrolysis is the most common decomposition pathway for N-acyl sulfonamides. The central C-N bond is susceptible to nucleophilic attack by water, leading to the cleavage of the molecule into its constituent carboxylic acid and sulfonamide. While N-acyl sulfonamides are noted for their increased hydrolytic stability compared to other carboxylic acid derivatives, this reaction can still occur over time, especially with exposure to moisture.[1][3]
Caption: Primary hydrolytic decomposition pathway of N-acyl sulfonamides.
Q4: How can I quickly check the purity of my stored reagent?
A simple experimental protocol can provide a good assessment of purity.
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare Samples:
-
Dissolve a small amount (1-2 mg) of your stored N-acyl sulfonamide in a suitable solvent (e.g., ethyl acetate, dichloromethane) to make a ~1 mg/mL solution. This is your "Test Sample".
-
If available, prepare a similar solution from a brand new or recently synthesized batch of the same reagent. This is your "Reference Standard".
-
If available, also prepare solutions of the potential degradation products: the corresponding carboxylic acid and sulfonamide.
-
-
Spot the TLC Plate:
-
Using a capillary tube, spot the "Test Sample" and "Reference Standard" in separate lanes on a silica gel TLC plate.
-
If you have them, co-spot the "Test Sample" with the potential degradation products in a third lane to help with identification.
-
-
Develop the Plate:
-
Choose an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives a good separation and an Rf value of ~0.3-0.5 for the main spot.
-
Place the TLC plate in a developing chamber with the chosen solvent system and allow the solvent front to travel up the plate.
-
-
Visualize and Interpret:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The "Reference Standard" lane should show a single, clean spot. If the "Test Sample" lane shows additional spots, particularly if they correspond to the Rf values of the parent carboxylic acid or sulfonamide, the reagent has likely decomposed. The intensity of these impurity spots gives a qualitative idea of the extent of degradation.
-
This entire process can be visualized as a decision-making workflow.
Caption: Troubleshooting workflow for suspected N-acyl sulfonamide decomposition.
References
-
A Unified Approach to Access N‐Acyl Sulfonamide Tethered Peptide Conjugates. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health (NIH). Available at: [Link]
-
Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. MDPI. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry (RSC). Available at: [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Longdom Publishing. Available at: [Link]
-
Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. American Chemical Society (ACS) Publications. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Stability of sulphonamide drugs in meat during storage. PubMed. Available at: [Link]
-
N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. American Chemical Society (ACS) Publications. Available at: [Link]
-
Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Oxford Academic. Available at: [Link]
-
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health (NIH). Available at: [Link]
-
Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Royal Society of Chemistry (RSC). Available at: [Link]
-
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]
-
Acylsulfonamide. Wikipedia. Available at: [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Removing unreacted methanesulfonyl chloride from reaction mixtures
[1]
Topic: Removing Unreacted Methanesulfonyl Chloride from Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Scientists
Introduction: The "Silent" Hazard
Welcome to the Technical Support Center. If you are here, you likely know that Methanesulfonyl chloride (MsCl) is not just a standard reagent—it is a lachrymatory, toxic electrophile with a deceptive kinetic profile.
The Core Problem: unlike thionyl chloride (
This guide provides the protocols to remove MsCl decisively, preserving both your safety and your molecule's integrity.
Module 1: Critical Safety & Immediate Mitigation
Q: I added water to my reaction, but it didn't fizz. Is the MsCl gone?
A: No. Do not assume it is quenched.
MsCl is hydrophobic and hydrolyzes via an
The Protocol:
-
Never trust a neutral water wash to quench MsCl.
-
Always use a basic aqueous solution (saturated
) or a nucleophilic catalyst (pyridine/DMAP) to drive the hydrolysis. -
Waste Alert: Do not seal waste containers immediately after a workup. Evolution of
(from bicarbonate quenching) or delayed HCl generation can pressurize and rupture glass bottles.
Module 2: Standard Aqueous Workup (The "Cold Quench")
Q: How do I remove MsCl without decomposing my acid-sensitive mesylate?
A: Use the "Cold Bicarbonate" Protocol. You must balance two competing factors: the need to destroy MsCl (which generates acid) and the need to protect your product (which is acid-sensitive).
The Mechanism:
Step-by-Step Protocol:
-
Cool Down: Chill your reaction mixture to
. -
The Quench: Add saturated aqueous
slowly with vigorous stirring.-
Why? The base neutralizes HCl/MsOH instantly, preventing acid-catalyzed degradation of your mesylate. The evolution of
helps mix the biphasic system.
-
-
Agitation: Stir vigorously at
for 15–30 minutes .-
Expert Tip: Unlike other acid chlorides, MsCl needs this time to migrate into the aqueous phase and hydrolyze.
-
-
Phase Cut: Separate the layers.
-
The Polishing Wash: Wash the organic layer again with
, followed by Brine. -
Dry & Concentrate: Dry over
(not , which can be slightly acidic) and concentrate below .
Visual Workflow: Aqueous Removal
Figure 1: The "Cold Quench" workflow ensures immediate neutralization of acidic byproducts.
Module 3: Troubleshooting Impurities (The "Detective")
Q: I see a new impurity (R-Cl) instead of my Mesylate (R-OMs). Why?
A: You created a "Finkelstein" condition. This is the most common side reaction when using amine bases (like Triethylamine) with MsCl.
The Cause:
Triethylamine hydrochloride (
The Fix:
-
Temperature Control: Keep the mesylation reaction at or below
. -
Solvent Choice: Avoid solvents that solubilize the amine salt well if you are running it warm.
-
Quench Early: Do not let the reaction stir overnight "just to be safe." Monitor by TLC and quench immediately upon consumption of the starting alcohol.
Q: My product is hydrolyzing back to the alcohol during workup.
A: Your pH is drifting acidic.
Mesylates are stable in base but labile in acid. If you use water or brine without bicarbonate, the residual MsCl generates localized acidic "hotspots" in the separatory funnel, cleaving your product. Always maintain a basic pH (
Module 4: Advanced Scavenging (The "Specialist")
Q: I cannot use an aqueous workup (water-soluble product). How do I remove MsCl?
A: Use a Polymer-Supported Amine Scavenger. For water-sensitive or water-soluble products, solid-phase extraction (SPE) is the industry standard [2, 5].
The Protocol:
-
Reagent: Use PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) or a similar diamine resin.
-
Loading: Add 2.0 – 3.0 equivalents of resin relative to the excess MsCl.
-
Process: Stir at room temperature for 1–2 hours.
-
Filtration: Filter the mixture through a fritted funnel. The toxic MsCl stays on the solid; your pure product passes through in the filtrate.
Comparison of Removal Methods
| Feature | Aqueous Quench (NaHCO3) | Polymer Scavenger (PS-Trisamine) |
| Best For | Standard, hydrophobic products | Water-soluble or acid-sensitive products |
| Cost | Negligible | Moderate to High |
| Time | 30-45 mins | 1-2 hours (passive stirring) |
| Acid Control | Good (Buffering) | Excellent (No acid generated in solution) |
| Scalability | Unlimited | Limited by resin cost |
Visual Workflow: Scavenging Mechanism
Figure 2: Scavenging covalently binds MsCl to the solid phase, eliminating the need for liquid-liquid extraction.
References
-
BenchChem. (2025).[1] Removing unreacted methanesulfonyl chloride from reaction mixture.[1][6][7] Retrieved from BenchChem Technical Support.[1]
-
Biotage/Sopachem. (n.d.). Solid-Supported Reagents and Scavengers: PS-Trisamine for Electrophile Removal.[8] Retrieved from Sopachem Technical Notes.
- Organic Process Research & Development. (2006). Catalytic Mesylation of Alcohols: Side Reactions and Chloride Substitution. American Chemical Society.
-
Canadian Journal of Chemistry. (2015). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride.[9] Retrieved from Canadian Science Publishing.
-
Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture using polymer-supported reagents.[1] US Patent 5632898A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sopachem.com [sopachem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Handling the Moisture Sensitivity of N-Methyl-N-(methylsulfonyl)benzamide
Welcome to the technical support guide for N-Methyl-N-(methylsulfonyl)benzamide. This document provides researchers, scientists, and drug development professionals with comprehensive guidance on handling this moisture-sensitive reagent. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-N-(methylsulfonyl)benzamide and why is it so sensitive to moisture?
A: N-Methyl-N-(methylsulfonyl)benzamide is a compound featuring both an amide and a sulfonamide functional group. Its sensitivity to moisture stems from the susceptibility of the sulfonyl group to hydrolysis.[1][2][3] In the presence of water, the compound can degrade, breaking the N-S (nitrogen-sulfur) bond. This reaction consumes your starting material and generates impurities—N-methylbenzamide and methanesulfonic acid—that can interfere with your desired chemical transformation, leading to reduced yields and complex purification challenges.[4][5][6]
Q2: How should I properly store this compound to ensure its stability?
A: Proper storage is the first line of defense against degradation. N-Methyl-N-(methylsulfonyl)benzamide should be stored in a tightly-closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8] The ideal storage location is a desiccator containing an active drying agent (e.g., Drierite® or molecular sieves) to minimize exposure to atmospheric humidity.[9] For long-term storage, keeping it in a cool, dry place is recommended.[7] Always check the supplier's safety data sheet (SDS) for specific temperature recommendations.[10]
Q3: What are the visible signs of moisture contamination or degradation?
A: While there isn't a distinct color change associated with the hydrolysis of this specific compound, physical changes can indicate contamination. A key sign is a change in the physical state of the solid material; it may become clumpy, sticky, or appear "wet" when it should be a free-flowing powder.[9] This is due to hygroscopic materials absorbing moisture from the air.[9][11] The most definitive evidence of degradation will be found in your analytical data, such as unexpected spots on a TLC plate or extra peaks in NMR or LC-MS spectra corresponding to the hydrolysis byproducts.
Q4: Can I use standard laboratory equipment, or do I need specialized tools?
A: For optimal results, specialized techniques and equipment are highly recommended. Because even trace amounts of water can affect a reaction, working under anhydrous (water-free) conditions is critical.[12][13][14] This involves using oven- or flame-dried glassware and employing inert atmosphere techniques, such as working in a glovebox or using a Schlenk line, to handle the compound and set up reactions.[13][15][16][17] Standard benchtop work is strongly discouraged if high yields and purity are desired.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when using N-Methyl-N-(methylsulfonyl)benzamide.
Problem 1: My reaction yield is significantly lower than expected or the reaction failed entirely.
-
Possible Cause: Degradation of the starting material due to moisture contamination. This is the most common failure mode. Water can consume the reagent before it has a chance to participate in the desired reaction.[18]
-
Recommended Solution:
-
Verify Reagent Integrity: Use a freshly opened bottle of the reagent or one that has been meticulously stored under inert, anhydrous conditions.[18]
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and other reagents.[13][14] Many "anhydrous" commercial solvents can absorb moisture after being opened and should be freshly dried over an appropriate agent (e.g., molecular sieves) before use.[13][16]
-
Utilize Inert Atmosphere: Set up the reaction under a positive pressure of a dry, inert gas like argon or nitrogen using a Schlenk line or a glovebox.[15][17] This prevents atmospheric moisture from entering the reaction vessel.
-
Problem 2: My post-reaction analysis (NMR, LC-MS) shows multiple unexpected peaks.
-
Possible Cause: The unexpected peaks likely correspond to the hydrolysis byproducts: N-methylbenzamide and methanesulfonic acid.
-
Recommended Solution:
-
Confirm Byproduct Identity: Compare the masses and fragmentation patterns in your LC-MS data to the expected masses of the byproducts. For NMR, check for characteristic peaks of N-methylbenzamide.
-
Review and Refine Handling Protocol: This result is a strong indicator that your moisture exclusion technique was insufficient. Review the protocols in Section 3 for drying glassware, solvents, and handling the reagent under an inert atmosphere.[17]
-
Purification: While prevention is ideal, you may be able to separate your desired product from the byproducts using column chromatography. The significant polarity difference between your product and the acidic/amide byproducts should allow for separation.
-
Section 3: Key Protocols & Workflows
Protocol 3.1: Handling and Weighing of N-Methyl-N-(methylsulfonyl)benzamide
-
Preparation: Move the sealed container of the compound into an inert atmosphere glovebox. If a glovebox is not available, use a glove bag flushed with nitrogen or argon.
-
Equilibration: Allow the container to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.
-
Weighing: Tare a clean, dry vial on an analytical balance inside the glovebox. Quickly weigh the desired amount of the compound into the vial and securely cap it.
-
Sealing: Tightly reseal the main container. For added protection, wrap the cap with Parafilm® before removing it from the glovebox.
-
Storage: Immediately return the main container to a desiccator for proper storage.[7]
Protocol 3.2: Setting Up a Reaction Under Inert Atmosphere
This protocol provides a general guideline for a reaction setup using a Schlenk line.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser) must be thoroughly cleaned and dried in an oven at >125°C for at least 4 hours (overnight is preferable).[13][14][18]
-
Assembly: Assemble the hot glassware quickly under a positive flow of inert gas. This prevents atmospheric moisture from adsorbing onto the cool glass surfaces.[14][17]
-
Purging: Attach the assembled apparatus to a Schlenk line. Evacuate the flask under vacuum and then backfill with dry argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure the removal of all atmospheric gases.
-
Solvent Addition: Add freshly dried, anhydrous solvent via a gas-tight syringe or cannula.[17]
-
Reagent Addition: Add the pre-weighed N-Methyl-N-(methylsulfonyl)benzamide (and any other solid reagents) under a positive flow of inert gas. If adding a solution, use a syringe.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, often visualized by bubbling the outflow through a mineral oil bubbler.[17]
Section 4: Data & Diagrams
Table 1: Recommended Anhydrous Conditions & Storage
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container inside a desiccator under inert gas (Ar or N₂).[7] | Prevents ambient moisture from accessing and degrading the compound. |
| Handling | Inert atmosphere glovebox or glove bag.[11] | Minimizes exposure to atmospheric water and oxygen during weighing and transfer. |
| Glassware | Oven-dried (>125°C, >4h) or flame-dried under vacuum.[13][14][16] | Removes the thin film of adsorbed water present on all glass surfaces.[17] |
| Solvents | Freshly distilled from a suitable drying agent or passed through a solvent purification system. | Ensures solvent water content is minimal, preventing it from acting as a reactant. |
Diagram 1: Hydrolysis Pathway of N-Methyl-N-(methylsulfonyl)benzamide
This diagram illustrates the chemical reaction that occurs when the compound is exposed to water.
Caption: Moisture-induced degradation of the parent compound into its byproducts.
Diagram 2: Troubleshooting Workflow for Failed Reactions
This flowchart provides a logical path for diagnosing issues when working with N-Methyl-N-(methylsulfonyl)benzamide.
Caption: A decision tree for diagnosing sources of moisture contamination.
References
-
AK Scientific, Inc. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Safety Data Sheet. Retrieved from .
- BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- MetaSci. (n.d.). Safety Data Sheet Benzamide.
- TCI Chemicals. (2025). Safety Data Sheet.
- Page, M. I., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-3. doi:10.1039/b111340m.
- DDUDundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
- Page, M. I., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- ChemicalBook. (2026). N-Methylbenzamide - Safety Data Sheet.
- Page, M. I., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Georg Thieme Verlag KG. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- JoVE. (2015). Preparing Anhydrous Reagents and Equipment.
- Sciencemadness Discussion Board. (2021). Anhydrous Conditions.
- HepatoChem. (2016). How do you handle hygroscopic salts?.
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Hampton Research. (n.d.). Reagent Formulation and Handling.
- MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- ResearchGate. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.
- Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- OSTI.GOV. (1968). THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- ResearchGate. (2007). N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide.
- American Pharmaceutical Review. (2024). Moisture Control and Degradation Management.
- MDPI. (2022). N,N-Diethyl-3-methylbenzamide.
- BenchChem. (2025). Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents.
- Google Patents. (n.d.). US6655315B1 - Moisture indicators for the absorbent capacity of a desiccant.
Sources
- 1. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. aksci.com [aksci.com]
- 8. sds.metasci.ca [sds.metasci.ca]
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- 12. labproinc.com [labproinc.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 15. youtube.com [youtube.com]
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Validation & Comparative
1H NMR chemical shifts of N-methyl group in N-acyl sulfonamides
Publish Comparison Guide: 1H NMR Chemical Shifts of N-Methyl Group in N-Acyl Sulfonamides
Executive Summary: The Diagnostic "Deshielding Cliff"
For medicinal chemists and structural biologists, the N-acyl sulfonamide moiety (
This guide provides a definitive comparison of the N-methyl 1H NMR chemical shift in N-acyl sulfonamides versus their constituent precursors: simple amides and sulfonamides.
The Core Insight:
The N-methyl group in an N-acyl sulfonamide resides in a "hyper-deshielded" electronic valley. While typical N-methyl amides and sulfonamides resonate between 2.6 – 3.1 ppm , the N-methyl group in an N-acyl sulfonamide undergoes a dramatic downfield shift to 3.3 – 3.8 ppm . This +0.5 to +1.0 ppm shift is diagnostic, resulting from the synergistic electron-withdrawing power of both the carbonyl (
Mechanistic Analysis: Why the Shift Occurs
To interpret the NMR data correctly, one must understand the electronic environment surrounding the N-methyl protons.[1]
Electronic Deshielding Hierarchy
-
N-Methyl Sulfonamide (
): The nitrogen lone pair is delocalized into the sulfonyl group ( bonding), causing moderate deshielding. -
N-Methyl Amide (
): The nitrogen lone pair is strongly delocalized into the carbonyl orbital (resonance), creating significant double-bond character and deshielding. -
N-Methyl N-Acyl Sulfonamide (
): The nitrogen atom is flanked by two powerful electron-withdrawing groups (EWGs). The lone pair is competitively delocalized, but the inductive withdrawal from both the and dipoles strips electron density from the N-methyl protons, pushing them significantly downfield.
Visualizing the Electronic Logic
Figure 1: The convergence of inductive and resonance effects leads to the extreme deshielding observed in N-acyl sulfonamides.
Comparative Data: The Chemical Shift Table
The following table synthesizes experimental data for N-methyl resonances across the three relevant chemical classes. Use this as your primary reference for structure verification.
| Chemical Class | Structure | Solvent | N-Me Shift ( | Multiplicity | Key Feature |
| N-Methyl Sulfonamide | 2.60 – 2.70 | Doublet (coupled to NH) | Upfield reference. | ||
| N,N-Dimethyl Sulfonamide | 2.65 – 2.75 | Singlet | Chemically equivalent methyls. | ||
| N-Methyl Amide | 2.95 – 3.05 | Doublet | Moderate deshielding. | ||
| N,N-Dimethyl Amide | 2.95 & 3.10 | Two Singlets | Rotamers often visible (cis/trans). | ||
| N-Methyl N-Acyl Sulfonamide | 3.70 – 3.80 | Singlet | Diagnostic Downfield Shift. | ||
| N-Methyl N-Acyl Sulfonamide | 3.30 – 3.50 * | Singlet | Inferred range based on solvent polarity. |
> Note on Rotamers: Unlike N,N-dimethyl amides which frequently show dual peaks due to slow rotation on the NMR timescale, N-methyl N-acyl sulfonamides often appear as a single sharp singlet (especially in DMSO), suggesting either rapid exchange or a strong energetic preference for a single conformer where the bulky
Experimental Protocol: Synthesis & Characterization
To generate the N-methyl N-acyl sulfonamide for comparison, a robust "self-validating" synthesis is required. The following protocol ensures you obtain the correct regioisomer (N-methylation vs. O-methylation).
Workflow Logic
Figure 2: Step-by-step synthesis pathway ensuring correct regiochemistry.
Detailed Protocol
-
Step 1: Synthesis of N-Acyl Sulfonamide (Precursor)
-
Reagents: Sulfonamide (1.0 eq), Acyl Chloride (1.1 eq),
(2.0 eq), DCM. -
Procedure: Stir at RT for 12h. Wash with 1N HCl to remove unreacted amine.
-
Validation: Check 1H NMR for the disappearance of the broad
singlet (~5-7 ppm) and appearance of a highly acidic proton (~8-12 ppm).
-
-
Step 2: N-Methylation
-
Reagents: N-Acyl Sulfonamide (1.0 eq), Methyl Iodide (MeI, 1.5 eq),
(2.0 eq). -
Solvent: Acetone (for mild conditions) or DMF (for faster reaction).
-
Procedure: Reflux in acetone for 2-4 hours. Filter inorganic salts and evaporate.
-
Purification: Recrystallization from EtOH or Column Chromatography (Hex/EtOAc).
-
Self-Validation (The "Check"):
-
Success: Appearance of a sharp singlet at 3.3 – 3.8 ppm .
-
Failure (O-methylation): If the peak appears significantly lower (e.g., ~3.8-4.0 ppm) or if the integration is off, check for O-alkylation (imidate formation), though N-alkylation is thermodynamically preferred in this scaffold.
-
-
References
-
Synthesis and Characterization of N-acyl Sulfonamides
-
N-Methyl Chemical Shifts in N-Acyl Sulfonamides
-
General NMR Impurity & Solvent Data
-
Rotamerism in Amides
-
Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Link
- Comparative context for why N-methyl peaks might split or broaden.
-
Sources
Comparative Guide: IR Carbonyl Stretching Frequency Shifts in N-Mesyl Benzamides vs. Standard Amides
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural comparison, mechanistic causality, and analytical methodologies (FTIR vs. DFT)
Executive Summary
In medicinal chemistry, the N-acylsulfonamide functional group—specifically N-mesyl benzamides—is frequently deployed as a highly effective, tunable bioisostere for carboxylic acids[1]. While standard benzamides exhibit a highly delocalized
This guide objectively compares the spectroscopic performance and structural properties of N-mesyl benzamides against standard amides. By pairing experimental Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy with Density Functional Theory (DFT) computational models, researchers can accurately predict and validate the characteristic high-frequency blue shift of the carbonyl stretch in these critical pharmacophores.
Mechanistic Causality: The "Push-Pull" Electronic Effect
To understand the analytical signature of N-mesyl benzamides, one must evaluate the causality behind the IR shift.
In a standard primary or secondary amide, the nitrogen lone pair delocalizes into the carbonyl
When a mesyl group is attached to the amide nitrogen, it introduces severe cross-conjugation . The highly electronegative sulfonyl group strongly withdraws the nitrogen lone pair via both inductive effects and resonance. This "pull" prevents the nitrogen from donating electron density into the carbonyl group. Consequently, the carbonyl bond is isolated, retaining its full double-bond character. A shorter, stiffer bond requires more energy to stretch, resulting in a pronounced blue shift to the 1683–1734 cm⁻¹ range[2].
Mechanistic pathway illustrating how N-mesyl substitution induces an IR carbonyl blue shift.
Comparative Data Analysis: Scaffold Benchmarking
The table below summarizes the quantitative spectroscopic differences between standard amides and N-acylsulfonamides. The data demonstrates that replacing a standard N-alkyl or N-H substituent with a sulfonyl group consistently drives the carbonyl stretch >1700 cm⁻¹[3].
Table 1: Comparative IR Frequencies of Benzamide Scaffolds
| Compound Scaffold | Typical | Typical | C=O Bond Character | Primary Application |
| Primary Benzamide | 1650 – 1660 | 3100 – 3300 | High single-bond character | Precursor / Weak H-bond donor |
| N-Methyl Benzamide | 1640 – 1650 | ~3300 | High single-bond character | Standard peptide mimic |
| N-Mesyl Benzamide | 1683 – 1734 | 3200 – 3350 | High double-bond character | Carboxylic acid bioisostere[1] |
| N-Tosyl Benzamide | 1690 – 1725 | 3200 – 3300 | High double-bond character | Bulky lipophilic bioisostere |
Note: Exact frequencies fluctuate based on para/meta substituents on the benzamide ring. Electron-donating groups (e.g., -OCH
Experimental vs. Computational Workflows
To rigorously validate the structure of a synthesized N-mesyl benzamide, a dual-pronged approach comparing empirical ATR-FTIR data against DFT calculations is the gold standard.
Parallel experimental and computational workflows for analyzing carbonyl IR frequency shifts.
Protocol A: Experimental ATR-FTIR Acquisition
Why ATR? Utilizing Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water can form hydrogen bonds with the N-mesyl benzamide carbonyl, artificially lowering the stretching frequency and compromising data integrity.
-
System Initialization & Background: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO
and water vapor. -
Sample Application: Place 1–2 mg of the neat, dry N-mesyl benzamide powder directly onto the crystal.
-
Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Causality: Poor contact leads to low signal-to-noise ratios and distorted peak shapes due to variations in the evanescent wave penetration depth.
-
Acquisition & Self-Validation: Run the scan. Self-Validation Step: Immediately check the 3400–3500 cm⁻¹ region. A sharp N-H stretch (~3200-3350 cm⁻¹) is expected[3]. If a broad, sweeping peak is present, the sample is wet, and the
value is invalid. Dry the sample under vacuum and repeat. -
Peak Identification: Locate the dominant peak in the 1683–1734 cm⁻¹ range corresponding to the
stretch[2].
Protocol B: Computational DFT Prediction
Why B3LYP/6-31G(d)? This functional and basis set combination offers an optimal balance between computational expense and geometric accuracy for organic ground-state molecules.
-
Input Generation: Build the 3D structure of the specific N-mesyl benzamide using a visualizer (e.g., GaussView or Avogadro). Ensure the N-H and C=O bonds are oriented in their lowest-energy conformer (typically anti to minimize steric clash).
-
Geometry Optimization: Submit the job to a quantum chemistry package (e.g., Gaussian or ORCA) using the opt keyword at the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation: Upon successful optimization, run a vibrational frequency calculation (freq) at the same level of theory. Causality: Running freq on an unoptimized geometry yields imaginary frequencies (negative values), invalidating the IR prediction.
-
Data Scaling: DFT relies on the harmonic oscillator approximation, which inherently overestimates vibrational frequencies. Multiply the raw computational
value by a standard scaling factor (typically 0.960–0.964 for B3LYP/6-31G(d)) to yield the predicted experimental frequency. -
Comparison: Calculate the
between Protocol A and Protocol B. A of < 15 cm⁻¹ indicates high structural confidence.
Conclusion
The transition from a standard benzamide to an N-mesyl benzamide is not merely a structural substitution; it represents a fundamental rewiring of the molecule's electronic landscape. By utilizing the mesyl group to suppress amide resonance, chemists can force the carbonyl group into a rigid, high-bond-order state, verifiable by a distinct IR shift to the 1683–1734 cm⁻¹ region[2]. Mastering the experimental and computational workflows to track this shift is essential for teams utilizing N-acylsulfonamides as bioisosteres in modern drug discovery[1].
References
1.[2] Title: Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides Source: nih.gov URL:
2.[1] Title: Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres Source: nih.gov URL:
3.[3] Title: Synthesis and antibacterial activity of novel N-acylsulfonamides Source: arabjchem.org URL:
Sources
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel <i>N</i>-acylsulfonamides - Arabian Journal of Chemistry [arabjchem.org]
A Senior Scientist's Guide to Mass Spectrometry Fragmentation of N-Acyl Sulfonamides: Mechanisms and Practical Comparisons
Introduction
The N-acyl sulfonamide moiety is a cornerstone in modern medicinal chemistry, prized for its ability to act as a bioisostere of carboxylic acids, offering comparable acidity but with enhanced metabolic stability.[1] This functional group is integral to a wide array of therapeutics, from antivirals to anticancer agents.[2] For researchers in drug discovery and development, the unambiguous structural characterization of these molecules is paramount. Tandem mass spectrometry (MS/MS) stands as a principal analytical tool for this purpose, providing rich structural information through controlled fragmentation of a selected precursor ion.
However, the gas-phase ion chemistry of N-acyl sulfonamides is not always straightforward. These molecules exhibit diverse and sometimes complex fragmentation patterns that are highly dependent on ionization polarity and subtle structural features. This guide provides an in-depth comparison of the fragmentation behaviors of N-acyl sulfonamides, primarily under Collision-Induced Dissociation (CID) conditions. We will dissect the key mechanistic pathways in both positive and negative ionization modes, explain the chemical principles driving these fragmentations, and offer practical, data-supported insights to aid researchers in their structural elucidation workflows.
Core Fragmentation Pathways: A Tale of Two Polarities
The fragmentation journey of an N-acyl sulfonamide begins with its ionization, most commonly via Electrospray Ionization (ESI). The choice of positive or negative ion mode is not merely a matter of signal intensity; it fundamentally dictates the subsequent fragmentation pathways by defining the initial charge site and the nature of the resulting precursor ion—a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
Positive Ion Mode ([M+H]⁺): Charge-Directed Fragmentation
In positive ion mode, protonation typically occurs at the most basic site. While carboxylic amides are often protonated on the carbonyl oxygen, studies suggest that related sulfonamides are preferentially protonated on the sulfonamide nitrogen.[3][4] This initial protonation event is the critical first step that directs the subsequent bond cleavages upon collisional activation.
The fragmentation of the protonated precursor, [M+H]⁺, generally proceeds through several competing pathways:
-
S-N Bond Cleavage: This is a frequently observed pathway where the bond between the sulfur and the nitrogen atom cleaves. This dissociation can produce an intermediate ion-neutral complex, which may then undergo charge transfer to yield dominant radical cations of the constituent amine.[3][4] The stability of the resulting fragments heavily influences the prevalence of this pathway.
-
N-C (Amide) Bond Cleavage: Cleavage of the amide bond is another common route, leading to the formation of a characteristic acylium ion (R-C≡O⁺) and the neutral sulfonamide portion.
-
SO₂ Elimination via Rearrangement: A notable fragmentation pathway for some aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂, 64 Da).[5] This process is not a simple bond cleavage but occurs through an intramolecular rearrangement. The propensity for this fragmentation is influenced by substituents on the aromatic ring; electron-withdrawing groups, for instance, can promote SO₂ extrusion.[5]
Caption: Fragmentation pathways for protonated N-acyl sulfonamides.
Negative Ion Mode ([M-H]⁻): The Dominance of Rearrangements
In negative ion mode, a proton is abstracted, typically from the acidic N-H group, creating an anion. The fragmentation of this [M-H]⁻ precursor often reveals more complex and structurally diagnostic pathways compared to the positive mode.
For simple aromatic sulfonamides, a characteristic loss of a neutral SO₂ molecule is common, leading to an anilide anion.[6][7] However, for the N-acyl subclass, a more intricate and dominant mechanism often takes precedence:
-
Smiles-Type Rearrangement: In a fascinating display of gas-phase ion chemistry, deprotonated N-acyl aromatic sulfonamides frequently undergo a Smiles-type rearrangement.[6][7] This process involves the intramolecular nucleophilic attack of the carbonyl oxygen onto the ipso-carbon of the sulfonyl-bearing aromatic ring. This rearrangement ultimately leads to the formation of a phenoxide ion (or substituted phenoxide), which is often the base peak in the spectrum.[7] This pathway is highly diagnostic but can be misleading if not properly understood, as it involves the transfer of the acyl oxygen to the sulfonyl-aryl ring.
-
S-N and C-N Bond Cleavages: While the Smiles rearrangement is often dominant for aromatic variants, simpler cleavages can also occur. Cleavage of the S-N or C-N bonds can generate sulfonyl anions or amide anions, respectively.[8] The relative abundance of these fragments depends on the stability of the resulting anions.
Caption: Key fragmentation pathways for deprotonated N-acyl sulfonamides.
Comparative Analysis: Guiding Principles for Interpretation
A direct comparison of fragmentation behavior under different conditions provides the most complete picture for structural confirmation.
| Feature | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) |
| Primary Mechanism | Direct, charge-directed bond cleavages (S-N, N-C). | Intramolecular rearrangements (e.g., Smiles rearrangement) are often dominant for aromatic systems.[6][7] |
| Characteristic Ions | Amine radical cations, acylium ions, [M+H-SO₂]⁺.[3][5] | Phenoxide ions (from rearrangement), sulfonyl anions, anilide anions (from SO₂ loss).[6][8] |
| Structural Insight | Provides information on the amine and acyl portions of the molecule. | Highly diagnostic for the connectivity of the acyl and sulfonyl groups, especially in aromatic systems. |
| Predictability | Generally more predictable based on simple bond dissociation energies. | Can be less intuitive due to complex rearrangements; a cautionary tale against over-reliance on in-silico predictions.[7] |
Influence of Structure:
-
Aromatic Substituents: In positive mode, electron-donating groups on an aniline-like moiety can stabilize the resulting radical cation, favoring the S-N cleavage pathway.[3] In negative mode, the electronics of the aryl-sulfonyl group significantly impact the facility of the Smiles rearrangement.
-
Alkyl vs. Aromatic: Aliphatic N-acyl sulfonamides will not undergo the Smiles rearrangement to produce a phenoxide ion, making their negative mode spectra significantly different from their aromatic counterparts. Their fragmentation will be dominated by simpler bond cleavages.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthy and reproducible results, a systematic approach to data acquisition is essential. The following protocol outlines a general workflow for analyzing an N-acyl sulfonamide using an ESI-Q-TOF or Ion Trap mass spectrometer.
1. Sample Preparation:
- Prepare a stock solution of the N-acyl sulfonamide at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- Create a working solution for infusion by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
2. Mass Spectrometer Setup (Infusion Analysis):
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Acquire data in both positive and negative modes sequentially.
- MS1 (Full Scan) Acquisition:
- Scan a wide m/z range (e.g., 100-1000) to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
- Optimize source parameters (e.g., capillary voltage, source temperature, cone/skimmer voltage) to maximize the precursor ion signal and minimize in-source fragmentation.
- MS/MS (Tandem MS) Acquisition:
- Set the quadrupole to isolate the m/z of the precursor ion identified in the MS1 scan.
- Apply collision energy in the collision cell (e.g., argon or nitrogen as the collision gas).
- Actionable Insight: Rather than using a single collision energy, perform a collision energy ramp (e.g., 10-40 eV). This experiment is self-validating; it allows you to observe the formation of primary fragments at low energy and subsequent, higher-generation fragments as the energy increases, helping to piece together the fragmentation cascade.
- Acquire the product ion spectrum.
3. Data Analysis:
- Identify the major fragment ions in both positive and negative mode spectra.
- Calculate the neutral losses from the precursor ion.
- Propose fragmentation pathways consistent with the mechanisms described in this guide.
- Compare the observed fragments against the expected patterns (e.g., presence of a phenoxide ion in negative mode, an acylium ion in positive mode) to build confidence in the structural assignment.
Conclusion
The mass spectrometric fragmentation of N-acyl sulfonamides is a nuanced subject, where the choice of ionization polarity unlocks different and complementary pieces of structural information. In positive ion mode, fragmentation is largely governed by direct cleavages of the key amide and sulfonamide bonds. In contrast, negative ion mode often reveals more complex, rearrangement-driven pathways, such as the highly characteristic Smiles-type rearrangement in aromatic systems.
For researchers and drug development professionals, a comprehensive understanding of these competing mechanisms is not merely academic; it is essential for the confident and accurate structural elucidation of novel chemical entities. By employing a systematic, dual-polarity analytical approach and understanding the chemical principles behind the observed fragments, scientists can leverage the full power of tandem mass spectrometry to characterize these vital pharmaceutical compounds.
References
-
Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements Source: PubMed URL: [Link]
-
Title: Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry Source: PubMed URL: [Link]
-
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL: [Link]
-
Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations Source: ResearchGate URL: [Link]
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]
-
Title: Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL: [Link]
-
Title: Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres Source: PubMed URL: [Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity Guide: N-Acyl Sulfonamides vs. N-Acyl Imidazoles in Bioconjugation and Covalent Inhibition
For drug development professionals and chemical biologists, selecting the correct electrophilic acylating agent is a delicate balancing act between reactivity and stability. Overly reactive electrophiles lead to off-target toxicity and rapid aqueous hydrolysis, while overly stable compounds fail to achieve meaningful conjugation.
This guide provides an in-depth technical comparison of two highly valuable classes of acylating agents: N-acyl imidazoles and N-acyl sulfonamides . By analyzing their mechanistic causality, activation pathways, and experimental applications, this guide serves as a definitive resource for designing targeted covalent inhibitors (TCIs) and bioconjugation workflows.
Mechanistic Causality & Reactivity Profiles
The fundamental difference between N-acyl imidazoles and N-acyl sulfonamides lies in their baseline electrophilicity and their capacity for tunable activation.
N-Acyl Imidazoles: The Intrinsic Electrophile
N-acyl imidazoles possess an imidazole ring that functions as an excellent leaving group due to its aromatic stability upon departure. These compounds are unique electrophiles that exhibit moderate intrinsic reactivity, relatively long half-lives in water, and high aqueous solubility[1].
Because their baseline reactivity is perfectly tuned for physiological conditions, they do not require secondary activation steps. This makes them highly effective for the direct chemical labeling of native proteins of interest (POIs) and the selective 2'-OH acylation of RNA[1][2]. The causality here is straightforward: the relatively low activation energy for nucleophilic attack allows spontaneous acylation of robust nucleophiles (like unprotonated amines or activated hydroxyls), while their moderate stability prevents immediate destruction by bulk water.
N-Acyl Sulfonamides: The Switchable "Safety-Catch"
In stark contrast, native N-acyl sulfonamides are intrinsically stable. Their acidity is comparable to carboxylic acids (pKa ~3.5–4.5), and the delocalization of electrons across the sulfonyl group renders the carbonyl carbon relatively unreactive[3]. Historically, this stability has been exploited in solid-phase peptide synthesis as the "Kenner safety-catch linker"[4].
However, the reactivity of N-acyl sulfonamides can be dramatically switched "on" via N-alkylation (e.g., using cyanomethyl or alkyl groups) to form N-acyl-N-alkyl sulfonamides (NASAs) [5]. Alkylation breaks the resonance stabilization and lowers the pKa of the leaving group, transforming the NASA moiety into a highly potent acylating agent. When conjugated to a targeting ligand, NASAs exhibit a profound proximity-driven acceleration effect, allowing them to rapidly and irreversibly acylate noncatalytic, highly protonated lysine residues that are otherwise unreactive at physiological pH[5].
Logical relationship of reactivity and activation between N-acyl imidazoles and N-acyl sulfonamides.
Quantitative Data Comparison
To objectively compare these two classes, we must look at their kinetic behavior and application scope. The table below summarizes their performance metrics based on recent chemical biology literature.
| Property / Metric | N-Acyl Imidazole | Native N-Acyl Sulfonamide | Activated NASA (N-Alkyl) |
| Baseline Electrophilicity | Moderate | Very Low | Very High |
| Aqueous Half-Life | Hours (Tunable by substituents) | Days to Weeks | Minutes to Hours (Depends on N-alkyl group) |
| Primary Biological Targets | RNA 2'-OH, Protein Amines | None (Inert) | Noncatalytic Lysine (ε-amino groups) |
| Activation Requirement | None (Directly reactive) | Required (N-alkylation/Protonation) | None (Pre-activated via synthesis) |
| Key Applications | RNA structural mapping, peptide synthesis | Safety-catch linkers (SPPS) | Targeted Covalent Inhibitors (TCIs), Ligand-directed labeling |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a built-in verification step to confirm that the observed reactivity is a result of the intended mechanistic pathway.
Protocol A: RNA 2'-OH Acylation using N-Acyl Imidazoles
Rationale: This protocol exploits the moderate reactivity and water stability of N-acyl imidazoles to selectively acylate the 2'-OH of RNA, a technique widely used for RNA structural mapping (SHAPE-like analysis) and therapeutic RNA stabilization[2].
Step-by-Step Methodology:
-
RNA Folding: Dilute 1 µg of target RNA in 100 mM HEPES buffer (pH 8.0) and 10 mM MgCl₂. Heat to 95°C for 2 minutes, then slowly cool to 37°C to allow native secondary structure formation.
-
Reagent Preparation: Prepare a 100 mM stock of the chosen N-acyl imidazole in anhydrous DMSO. Causality note: Despite their aqueous stability, stock solutions must be kept anhydrous to prevent premature baseline hydrolysis.
-
Acylation Reaction: Add the N-acyl imidazole to the folded RNA to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.
-
Quenching & Precipitation: Quench the unreacted electrophile by adding 500 mM DTT or neat ethanolamine. Precipitate the modified RNA using 3 volumes of ice-cold ethanol and 0.3 M sodium acetate.
-
Self-Validation (Primer Extension): Subject the modified RNA to reverse transcription. The bulky acyl adducts on the 2'-OH will cause the reverse transcriptase to stall. Run the cDNA products on Capillary Gel Electrophoresis (CGE-UV) to confirm sequence-specific acylation sites.
Protocol B: Proximity-Driven Lysine Labeling using NASA
Rationale: This workflow leverages the high reactivity of the NASA motif to target noncatalytic lysines via a ligand-directed proximity effect, a breakthrough approach for covalent drug discovery[5].
Step-by-Step Methodology:
-
Probe Synthesis (Activation): Synthesize the NASA probe by treating a native N-acyl sulfonamide-ligand conjugate with an alkylating agent (e.g., iodoacetonitrile) in the presence of a mild base (K₂CO₃) to yield the highly electrophilic N-cyanomethyl NASA derivative.
-
Protein Incubation: Incubate 1 µM of the purified target protein with 2 µM of the NASA probe in PBS (pH 7.4) at 37°C for 1–2 hours.
-
Denaturation & Digestion: Quench the reaction by boiling the sample in SDS loading buffer. Alkylate free cysteines with iodoacetamide, and digest the protein overnight with Trypsin.
-
Self-Validation (MS/MS Sequencing): Analyze the digested peptides via LC-MS/MS. Causality note: Because NASA chemistry is highly selective for lysines driven by ligand proximity, the MS/MS spectra must show a mass shift corresponding to the acyl group exclusively on the lysine residue located near the ligand-binding pocket, validating the proximity-driven hypothesis.
Step-by-step experimental workflow for NASA-based proximity-driven covalent protein labeling.
Conclusion
Both N-acyl imidazoles and N-acyl sulfonamides offer distinct, powerful capabilities for chemical biologists. If your goal is broad-spectrum, direct modification of RNA or proteins in aqueous environments, the intrinsic, moderate reactivity of N-acyl imidazoles provides reliable performance without the need for complex activation. Conversely, if you are developing highly specific targeted covalent inhibitors (TCIs) or require a stable linker that can be selectively triggered, the switchable, proximity-driven hyper-reactivity of N-acyl sulfonamides (NASAs) represents the cutting edge of rational drug design.
References
Sources
- 1. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
N-Methyl-N-(methylsulfonyl)benzamide vs Weinreb amides for acylation
Topic: N-Methyl-N-(methylsulfonyl)benzamide vs. Weinreb Amides for Acylation Content Type: Technical Comparison Guide
Executive Summary
For decades, the Weinreb amide (
This guide provides a head-to-head technical comparison, mechanistic insights, and validated protocols for implementing
Mechanistic Divergence: The Battle of the Chelates
Both reagents solve the same problem: preventing the ketone product from reacting with the organometallic reagent (Grignard or Organolithium) to form a tertiary alcohol. They achieve this by forming a stable tetrahedral intermediate that only collapses to the ketone after acidic workup.
The Weinreb Standard (5-Membered Ring)
The Weinreb amide relies on the "magic" of the methoxy group. Upon nucleophilic attack, the metal (Mg or Li) coordinates with both the alkoxide oxygen and the methoxy oxygen, forming a rigid 5-membered chelate . This geometric lock prevents the ejection of the leaving group (
The N-Acylsulfonamide Challenger (6-Membered Ring)
-Methyl--
Key Insight: This 6-membered intermediate is sufficiently stable to prevent over-addition at standard temperatures (
to RT), mimicking the Weinreb selectivity without the expensive alkoxyamine moiety.
::: dot
::: Figure 1: Mechanistic comparison showing the 5-membered Weinreb chelate vs. the 6-membered N-acylsulfonamide chelate.
Performance Metrics & Decision Matrix
The following data synthesizes experimental comparisons (e.g., J. Org. Chem. 2008, 73, 3634) between standard Weinreb protocols and the
| Feature | Weinreb Amide | Verdict | |
| Reagent Cost | High ( | Low (Sulfonamides are commodity chemicals) | Sulfonamide |
| Atom Economy | Moderate (LG MW ~61) | Lower (LG MW ~109) | Weinreb |
| Reactivity | Moderate (Amide resonance) | High (Activated by Sulfonyl EWG) | Sulfonamide |
| Physical State | Often Oils (Difficult purification) | Crystalline Solids (Easy recrystallization) | Sulfonamide |
| Chemoselectivity | Excellent (>98% Ketone) | Very Good (>90-95% Ketone)* | Weinreb |
| Reaction Temp | Usually | Often | Sulfonamide |
*Note: Selectivity for N-acylsulfonamides is excellent for Grignards but can degrade with highly reactive organolithiums if temperature is not controlled.
Experimental Protocols
A. Synthesis of N-Methyl-N-(methylsulfonyl)benzamide
Unlike Weinreb amides, which often require coupling agents (EDC/DCC) or converting acids to acid chlorides first,
Reagents:
-
Benzoyl Chloride (1.0 equiv)
- -Methylmethanesulfonamide (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
DMAP (10 mol%)
-
DCM (Solvent)
Protocol:
-
Dissolve
-methylmethanesulfonamide (10 mmol) and (12 mmol) in dry DCM (20 mL) at . -
Add DMAP (1 mmol) followed by the dropwise addition of Benzoyl Chloride (10 mmol).
-
Allow to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor by TLC. The highly polar sulfonamide spot will disappear, replaced by a less polar UV-active spot.
-
Workup: Wash with 1M HCl (to remove amine), then sat.
. Dry over . -
Purification: Concentrate. The product often crystallizes upon standing or addition of hexanes. Recrystallize from EtOAc/Hexanes if necessary.
B. General Procedure for Ketone Synthesis (Grignard Addition)
This protocol highlights the robust nature of the 6-membered chelate.
Reagents:
-
-Methyl-
-(methylsulfonyl)benzamide (1.0 equiv) -
Grignard Reagent (R-MgBr) (1.2–1.5 equiv)
-
THF (Anhydrous)
Protocol:
-
Dissolve the
-acylsulfonamide (1.0 mmol) in anhydrous THF (5 mL) under Argon. -
Cool to
(ice bath). Note: Unlike Weinreb, is rarely required unless the Grignard is extremely hindered or prone to side reactions. -
Add the Grignard reagent (1.2 mmol) dropwise over 5 minutes.
-
Stir at
for 30–60 minutes.-
Self-Validation: The reaction is usually faster than Weinreb. If using aromatic Grignards, a color change (often yellow to orange) indicates complex formation.
-
-
Quench: Pour the mixture into vigorously stirring 1M HCl (10 mL) and stir for 15 minutes. Crucial: This hydrolyzes the stable 6-membered chelate.
-
Extraction: Extract with
or EtOAc ( mL). Wash combined organics with brine, dry, and concentrate.[3]
Strategic Workflow: When to Switch?
Use the following logic flow to determine the best reagent for your specific campaign.
::: dot
::: Figure 2: Decision matrix for selecting between Weinreb and N-Acylsulfonamide methodologies.
References
-
Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Charette, A. B. et al. (2008). "N-Acylsulfonamides as Acylating Agents: Synthesis of Ketones from Grignard Reagents". Journal of Organic Chemistry, 73(9), 3634–3637. Link
-
Katritzky, A. R. et al. (2004).[5] "N-Acylation of sulfonamides using N-acylbenzotriazoles". Arkivoc, (xii), 14–22.[5][6] Link
Sources
- 1. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. Weinreb (ketone synthesis) [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Acidic vs. Neutral N-Acyl Sulfonamide Bioisosteres: A Technical Comparison Guide
The following guide provides an in-depth technical comparison between Acidic N-Acyl Sulfonamides and their Neutral Bioisosteres (specifically focusing on Oxetane/Thietane Sulfonamides and Neutral Heterocycles ).
Executive Summary & Strategic Context
In medicinal chemistry, the N-acyl sulfonamide moiety (
However, the ionization of N-acyl sulfonamides at physiological pH can limit passive membrane permeability and CNS penetration.[4] This has driven the development of Neutral Bioisosteres —structural surrogates such as Oxetane Sulfonamides and Thietane Sulfonamides —which mimic the geometry and electrostatic potential of the parent scaffold without the ionizable proton.[4]
This guide objectively compares these two classes, providing experimental data to aid in rational design decisions.
Physicochemical & Mechanistic Comparison
The core divergence between these bioisosteres lies in their ionization state at physiological pH (7.[4]4) and the resulting impact on lipophilicity and permeability.[3][4][6][8]
The Acidic Pharmacophore (N-Acyl Sulfonamide)[2][3][4][6]
-
Mechanism: The N-H proton is sandwiched between two electron-withdrawing groups (carbonyl and sulfonyl), rendering it highly acidic.[4]
-
Binding Mode: Acts as a strong Hydrogen Bond Donor (HBD) in its neutral form and a charge-acceptor (salt bridge partner) in its ionized form.[4]
-
Key Liability: High polarity of the anion can restrict passive diffusion.[4]
The Neutral Surrogate (Oxetane/Thietane Sulfonamide)[4]
-
Mechanism: The carbonyl group is replaced by a 4-membered oxetane or thietane ring.[4] These rings are dipoles but lack the acidic proton.
-
Binding Mode: Relies on dipole-dipole interactions and shape complementarity.[4] The oxetane oxygen acts as a weak Hydrogen Bond Acceptor (HBA).[4]
-
Key Advantage: Remains neutral at pH 7.4, potentially improving passive permeability (
) and LogD.[4]
Quantitative Data Comparison
Data aggregated from matched molecular pair (MMP) studies (e.g., Francisco et al., 2021).[4]
| Property | Acidic N-Acyl Sulfonamide | Neutral Oxetane Sulfonamide | Neutral Thietane Sulfonamide | Impact |
| 3.5 – 5.2 | > 10 (Non-ionizable) | > 10 (Non-ionizable) | Neutral forms avoid ion trapping.[4] | |
| LogD | 0.5 – 1.5 (Lower due to ionization) | 1.8 – 2.5 | 2.5 – 3.2 | Neutral forms are more lipophilic.[4] |
| Permeability ( | Low to Moderate ( | High ( | High ( | Neutral forms cross membranes more efficiently. |
| Solubility | High (Ionized at pH 7.[4]4) | Moderate | Low | Acidic forms offer superior solubility.[4] |
| Metabolic Stability | High (Resistant to acyl glucuronidation) | Moderate (Oxetane ring opening) | Moderate (S-oxidation) | Acidic forms are generally more stable.[4] |
Structural & Functional Logic (Visualized)
The following diagram illustrates the structural relationship and the "Switch" in physicochemical properties when transitioning from acidic to neutral bioisosteres.
Figure 1: Mechanistic divergence between Acidic N-Acyl Sulfonamides and Neutral Oxetane Sulfonamides.[4]
Experimental Protocols
To validate the choice between acidic and neutral bioisosteres, the following self-validating protocols are recommended.
Synthesis of N-Acyl Sulfonamides (Acidic)
This protocol utilizes a coupling reagent approach, avoiding the harsh conditions of acid chlorides.[4]
-
Reagents: Carboxylic Acid (1.0 eq), Sulfonamide (1.2 eq), EDC·HCl (1.5 eq), DMAP (1.2 eq).
-
Solvent: Dichloromethane (DCM) or DMF.[4]
-
Procedure:
-
Validation:
H NMR should show the diagnostic N-H peak (often broad, >12 ppm) or a shift in the -protons.[4]
Synthesis of Oxetane Sulfonamides (Neutral)
Synthesizing the neutral surrogate requires constructing the oxetane ring or coupling a pre-formed oxetane amine.[4]
-
Reagents: 3-Amino-oxetane derivative (1.0 eq), Sulfonyl Chloride (1.1 eq), Pyridine (2.0 eq).[4]
-
Solvent: DCM.
-
Procedure:
-
Validation:
H NMR confirms the oxetane ring protons (multiplets around 4.5–5.0 ppm) and absence of the acidic amide proton shift seen in N-acyl sulfonamides.[4]
Determination Protocol (Potentiometric)
Accurate
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Method:
-
Dissolve 1 mg of compound in assay buffer (Ionic Strength adjusted).
-
Titrate with 0.1 M KOH from pH 2 to pH 12.
-
Data Analysis: Look for the inflection point.[4]
-
Criteria: Acidic N-acyl sulfonamides will show a sharp inflection at pH 3.5–5.[4]0. Neutral oxetanes will show no inflection in this range.[4]
-
Decision Matrix: When to Use Which?
| Scenario | Recommended Bioisostere | Rationale |
| Target requires Salt Bridge | Acidic N-Acyl Sulfonamide | The ionized anion mimics the carboxylate-arginine/lysine interaction essential for potency.[4] |
| CNS Target | Neutral Oxetane/Thietane | Avoiding ionization increases blood-brain barrier (BBB) penetration.[4] |
| Poor Solubility | Acidic N-Acyl Sulfonamide | Ionization at physiological pH provides "built-in" solubility.[4] |
| hERG Liability | Neutral Bioisostere | Anionic species can sometimes interact with hERG; neutral isosteres may mitigate this (case dependent).[4] |
| High Clearance (Glucuronidation) | Both | Both avoid acyl glucuronidation, but N-acyl sulfonamides are generally more metabolically robust than oxetanes.[4] |
Case Study Workflow: Optimization of a Lead Compound
The following diagram outlines a decision workflow for a medicinal chemist facing a "Carboxylic Acid Liability" (e.g., poor permeability or reactive metabolites).
Figure 2: Decision tree for selecting between Acidic and Neutral bioisosteres during lead optimization.
References
-
Francisco, K. R., et al. (2021).[4][5] "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry, 218, 113399.[5] Link[5][6]
-
Ballatore, C., et al. (2013).[4] "Carboxylic Acid Isosteres."[1][3][7][8][9][11][12] ChemMedChem, 8(3), 385–395.[4] Link
-
Ammazzalorso, A., et al. (2017).[4][5] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design, 90(6), 1094–1105.[4][5] Link[5]
-
Meanwell, N. A. (2011).[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[4] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 6. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. itmat.upenn.edu [itmat.upenn.edu]
- 12. hyphadiscovery.com [hyphadiscovery.com]
Validating Purity of N-Acyl Sulfonamides: A Comparative Guide
Executive Summary
N-acyl sulfonamides (
This guide provides a chemically grounded validation strategy. Unlike generic protocols, we leverage the drastic acidity shift (from pKa ~10 in starting sulfonamides to pKa ~4 in the product) as the primary validation metric. We compare a rapid, cost-effective TLC method using pKa-sensitive staining against a definitive LCMS workflow optimized for acidic ionization.
Part 1: The Chemical Basis of Validation
The structural transformation from a primary sulfonamide to an N-acyl sulfonamide fundamentally alters the molecule's electronics. This change is the "fingerprint" used for validation.
| Feature | Primary Sulfonamide (Starting Material) | N-Acyl Sulfonamide (Product) | Validation Implication |
| Structure | Introduction of Carbonyl | ||
| Acidity (pKa) | ~10 (Weakly acidic) | ~3.5 – 4.5 (Moderately acidic) | Key Discriminator |
| Ionization | Poor in ESI(-); requires high pH | Excellent in ESI(-) | LCMS Sensitivity |
| Polarity | High (H-bond donor/acceptor) | Moderate (Internal H-bond) | Retention Time Shift |
Chemical Transformation Logic
Caption: Reaction pathway showing the thermodynamic N-acyl product versus the kinetic O-acyl byproduct. The pKa shift is the critical tracking metric.
Part 2: Thin Layer Chromatography (TLC) Protocol
Objective: Rapid, qualitative confirmation of conversion based on acidity.
The "Self-Validating" Stain: Bromocresol Green
Standard UV visualization (254 nm) cannot distinguish between the product and starting material if both contain aromatic rings. We utilize Bromocresol Green , an indicator dye that transitions from blue (pH > 5.4) to yellow (pH < 3.8).
-
Starting Sulfonamide (pKa ~10): Does not protonate the dye. Spot remains Blue/Green .
-
N-Acyl Sulfonamide (pKa ~4): Protonates the dye. Spot turns Bright Yellow .
Experimental Workflow
-
Stationary Phase: Silica Gel 60
plates (Aluminum or Glass backed). -
Mobile Phase: DCM:MeOH (95:5) + 0.5% AcOH. Note: Acetic acid is crucial to suppress streakiness of the acidic product.
-
Visualization Steps:
-
Step A (UV Check): Visualize under 254 nm to mark all aromatic spots (SM + Product + Impurities).
-
Step B (Acidity Check): Dip plate into Bromocresol Green solution.
-
Step C (Heat): Gently heat with a heat gun to accelerate color development.[3]
-
Bromocresol Green Stain Preparation: Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol.[4] Add 0.1 M NaOH dropwise until the solution just turns blue.
Data Interpretation
| Spot Appearance | Chemical Identity | Action |
| Yellow Spot on Blue Background | N-Acyl Sulfonamide (Target) | Isolate this fraction. |
| Blue/Green Spot (UV Active) | Unreacted Sulfonamide | Optimize reaction time/temp. |
| Blue Spot (High Rf) | O-Acyl byproduct (Non-acidic) | Discard (often converts to N-acyl). |
Part 3: LCMS Validation Protocol
Objective: Quantitative purity assessment and structural confirmation.
Method Development Strategy
For N-acyl sulfonamides, standard positive mode ESI (+ve) is often suboptimal due to the electron-withdrawing sulfonyl and carbonyl groups reducing proton affinity. Negative mode ESI (-ve) is significantly more sensitive.
1. Column Selection
-
Primary Choice: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Alternative: If the compound is highly polar, use a Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18) to prevent dewetting in high-aqueous phases.
2. Mobile Phase & Ionization[5][6][7][8]
-
Mode: ESI Negative [M-H]⁻
-
Buffer: 10 mM Ammonium Bicarbonate (pH 9.0) or Ammonium Acetate (pH adjusted to ~5-6).
-
Why? Basic pH ensures the N-acyl sulfonamide is fully deprotonated (
), maximizing ionization efficiency.
-
-
Gradient: 5% B to 95% B over 5-10 minutes (A: Water + Buffer; B: Acetonitrile or Methanol).
3. LCMS Workflow Diagram
Caption: Dual-mode LCMS workflow prioritizing Negative ESI for sensitivity.
Part 4: Comparative Analysis
| Feature | TLC (Bromocresol Green) | LCMS (ESI Negative) |
| Throughput | High (Multiple reactions in parallel) | Low/Medium (Sequential injection) |
| Sensitivity | Low (~1-5 µg detection limit) | High (ng/mL range) |
| Specificity | Functional: Detects acidity (pKa < 5) | Structural: Detects Mass-to-Charge (m/z) |
| Quantification | Semi-quantitative (Visual) | Quantitative (UV Area %) |
| Cost | Negligible | High (Instrument & Solvents) |
| Best Use Case | Reaction monitoring & Fraction selection | Final purity validation & Characterization |
References
-
Chemical Properties & Bioisosterism
-
Ammazzalorso, A., et al. (2017). "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design.
- Note: Establishes pKa range (3.5-4.5) and stability profiles.
-
- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.
-
LCMS Method Development
-
Kaufmann, A., et al. (2002).[9] "Quantitative LC/MS-MS Determination of Sulfonamides." Journal of AOAC International.
- Note: Discusses negative mode ionization strategies for sulfonamide deriv
-
-
Synthesis & Side Reactions
-
Baumann, M., et al. (2011).[10] "Continuous flow synthesis of N-acyl sulfonamides." Beilstein Journal of Organic Chemistry.
- Note: Details common impurities like O-acyl
-
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. TLC stains [reachdevices.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
A Guide to the Reactive Landscape of β-Sultams: Sulfonyl vs. Acyl Transfer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anomaly of the Four-Membered Ring
In the vast field of heterocyclic chemistry, four-membered rings hold a special place due to their inherent ring strain, which often bestows unique reactivity. Among these, the β-sultam (1,2-thiazetidine 1,1-dioxide), a cyclic sulfonamide, stands out as a fascinating and potent chemical entity. As the sulfonyl analog of the celebrated β-lactam ring found in penicillin and cephalosporin antibiotics, β-sultams have garnered significant attention for their roles as enzyme inhibitors and versatile synthetic intermediates.[1][2][3][4][5]
Acyclic N-acylsulfonamides typically react with nucleophiles via acyl transfer, cleaving the C-N bond. However, the introduction of the sulfonyl group into a strained four-membered ring dramatically alters this chemical behavior. This guide delves into the competitive reactivity between sulfonyl and acyl transfer within β-sultam scaffolds, a critical consideration for their application in medicinal chemistry and organic synthesis. We will explore the fundamental principles governing this reactivity, present the compelling experimental evidence that defies conventional chemical intuition, and provide detailed protocols for the synthesis and analysis of these remarkable molecules. The core of our investigation reveals that the hydrolysis of N-acyl β-sultams proceeds via sulfonyl transfer, involving S-N bond fission and the opening of the four-membered ring.[6][7]
The Fundamental Dichotomy: Acyl vs. Sulfonyl Transfer
In open-chain systems, a clear hierarchy of reactivity exists. Acyl transfer reactions are generally much faster than their sulfonyl transfer counterparts. For instance, the alkaline hydrolysis of acyl derivatives like acid chlorides can be approximately 1000-fold faster than that of the equivalent sulfonyl derivative.[6][8][9] This difference is rooted in the electronic nature of the carbonyl (C=O) versus the sulfonyl (S=O) group.
With N-acyl sulfonamides, which feature both reactive centers, nucleophiles preferentially attack the more electrophilic carbonyl carbon, leading to C-N bond cleavage and displacing the sulfonamide anion.[6][8] The strong electron-withdrawing character of the sulfonyl group further activates the adjacent carbonyl for nucleophilic attack.
However, this established order is completely overturned by the geometric constraints of a four-membered ring. The ring strain within a β-sultam provides an enormous driving force for ring-opening. This results in an extraordinary rate enhancement for hydrolysis compared to their acyclic sulfonamide analogs—by factors of up to 10⁷ in base-catalyzed reactions and 10⁹ in acid-catalyzed reactions.[10][11][12] This effect is far more pronounced than in β-lactams, whose hydrolysis rates are nearly identical to their acyclic amide counterparts.[6][8] This massive activation of the sulfonyl center is the key to understanding the β-sultam's unique reactivity.
Competitive Reactivity in Acylated β-Sultams: A Surprising Reversal
When an acyl group is attached to the nitrogen of a β-sultam, two pathways for nucleophilic attack become possible:
-
Sulfonyl Transfer (Pathway 'a'): Nucleophilic attack at the electrophilic sulfur atom, resulting in the cleavage of the sulfur-nitrogen (S-N) bond and opening of the strained four-membered ring.
-
Acyl Transfer (Pathway 'b'): Nucleophilic attack at the exocyclic carbonyl carbon, leading to cleavage of the carbon-nitrogen (C-N) bond, preserving the β-sultam ring.
Caption: Competing reaction pathways for N-acyl β-sultams.
Experimental evidence from hydrolysis studies of both N-acyl β-sultams and 3-oxo-β-sultams (where the carbonyl is part of the ring) demonstrates a striking and consistent outcome: the reaction proceeds preferentially, and often exclusively, through sulfonyl transfer (S-N fission) .[6][7][8][13] This is a landmark observation, representing a rare instance where a sulfonyl transfer reaction is kinetically favored over a comparable acyl transfer.[6][8]
The rationale lies in the profound rate acceleration imparted by ring strain. While the acyl group is inherently more reactive, the massive energetic penalty of the four-membered ring makes the ring-opening sulfonyl transfer pathway kinetically superior. In fact, β-sultams are about 100 to 1000 times more reactive towards alkaline hydrolysis than their corresponding β-lactam analogs, underscoring the exceptional activation of the sulfonyl group.[6][8][11][13]
Quantitative Comparison of Reactivity
The following table summarizes the relative hydrolysis rates, illustrating the dramatic effect of the β-sultam ring.
| Compound Type | Relative Rate of Alkaline Hydrolysis (k_rel) | Key Observation |
| Acyclic Amide | ~1 | Baseline reactivity. |
| β-Lactam | ~1 | Ring strain offers little rate enhancement over acyclic amides.[6][8] |
| Acyclic Sulfonamide | ~10⁻⁴ | Sulfonyl transfer is inherently much slower than acyl transfer.[6] |
| β-Sultam | ~10³ | Extraordinary rate enhancement of ~10⁷ over acyclic sulfonamides.[6][11] |
Mechanistic Insights
The alkaline hydrolysis of β-sultams is believed to proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI).[10][11] Kinetic studies on N-aryl-β-sultams show a Brønsted βlg value of -0.58, which is consistent with the rate-limiting formation of this intermediate.[10][11]
Steric and Electronic Exceptions
While S-N cleavage is the general rule, the regioselectivity can be influenced by substituents on the β-sultam ring. Steric hindrance around the sulfonyl center can impede nucleophilic attack, diverting the reaction towards the more accessible acyl carbonyl. A notable example is the 4-isopropylidene β-sultam, which, due to steric crowding, undergoes alkaline hydrolysis with C-N fission, leaving the strained four-membered ring intact.[9] Similarly, certain α-alkenyl substituents can also direct nucleophilic attack to the acyl center.[10]
Experimental Protocols
To investigate this reactivity, reliable synthetic and analytical methods are essential.
Protocol 1: Synthesis of β-Sultams via Sulfa-Staudinger Cycloaddition
This protocol describes a general method for the [2+2] cycloaddition of an imine and a sulfene (generated in situ) to form the β-sultam ring.[14][15]
Caption: Workflow for β-sultam synthesis.
Materials:
-
Aldehyde or Ketone
-
Primary Amine
-
Alkanesulfonyl chloride (e.g., methanesulfonyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Imine Formation (if not pre-formed): In a round-bottom flask, dissolve the aldehyde/ketone (1.0 eq) and primary amine (1.0 eq) in anhydrous DCM. Add a drying agent like anhydrous Na₂SO₄. Stir at room temperature for 2-4 hours or until imine formation is complete (monitored by TLC or ¹H NMR). Filter to remove the drying agent.
-
Cycloaddition: Cool the solution of the imine in anhydrous DCM to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
To this cooled solution, add the alkanesulfonyl chloride (1.1 eq).
-
Slowly add triethylamine (1.2 eq) dropwise via syringe over 15-20 minutes. The triethylamine acts as a base to generate the reactive sulfene intermediate from the sulfonyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-sultam.
Protocol 2: Competitive Hydrolysis and Product Analysis
This experiment is designed to determine the kinetic preference for sulfonyl versus acyl transfer under basic conditions.
Caption: Workflow for analyzing hydrolysis products.
Objective: To quantify the ratio of the ring-opened β-aminosulfonic acid (from S-N cleavage) to the de-acylated β-sultam (from C-N cleavage).
Materials:
-
N-acyl β-sultam substrate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Solvent system (e.g., 1:1 Dioxane:Water)
-
Analytical instruments: HPLC, LC-MS, NMR spectrometer
Procedure:
-
Reaction Setup: Prepare a stock solution of the N-acyl β-sultam in the chosen solvent system (e.g., 10 mg in 10 mL of 1:1 Dioxane:Water). Place the solution in a thermostatted water bath at a controlled temperature (e.g., 30 °C).
-
Initiation: Initiate the hydrolysis by adding a specific volume of 1 M NaOH solution to achieve the desired final base concentration.
-
Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the aliquot by adding an equivalent amount of 1 M HCl to neutralize the base and stop the reaction.
-
Analysis: Analyze each quenched aliquot by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of products. The retention times of the starting material, the ring-opened product, and the de-acylated product should be distinct.
-
Product Identification: At the completion of the reaction (or by running a preparative scale reaction), isolate the products. Characterize their structures unambiguously using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the products.
-
Mass Spectrometry (LC-MS): To confirm the molecular weights of the products.
-
IR Spectroscopy: To observe the presence or absence of the carbonyl and sulfonyl functional groups.
-
-
Quantification: Using the HPLC data, construct a concentration vs. time plot for all species. The ratio of the final integrated peak areas for the ring-opened product and the de-acylated β-sultam will give the quantitative measure of the reaction's regioselectivity.
Conclusion and Implications for Drug Development
The chemistry of β-sultams provides a compelling example of how geometric strain can fundamentally alter intrinsic chemical reactivity. The enormous rate acceleration of sulfonyl transfer conferred by the four-membered ring forces a reversal of the conventional reactivity hierarchy, making S-N bond cleavage the dominant pathway in nucleophilic reactions of N-acyl β-sultams. This is in stark contrast to their acyclic analogs and even their celebrated cousins, the β-lactams.
This unique reactivity profile makes β-sultams potent and specific sulfonylating agents. This property has been effectively harnessed in the design of mechanism-based inhibitors for various enzymes, particularly serine proteases like elastase and bacterial β-lactamases.[1][13][16] In these cases, the β-sultam acts as a warhead, delivering the sulfonyl group to an active-site serine residue, leading to irreversible enzyme inactivation.[1][16] A thorough understanding of the delicate balance between sulfonyl and acyl transfer is therefore paramount for any researcher aiming to design next-generation therapeutics or novel synthetic methodologies based on this powerful heterocyclic scaffold.
References
-
Page, M. I., & Rassool, R. (2003). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. Organic Letters, 6(2), 201-203. [Link]
-
Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3269-3277. [Link]
-
Page, M. I., et al. (2004). Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. Organic Letters, 6(2), 201-3. [Link]
-
Page, M. I. (2006). Comparison of the mechanisms of reactions of β lactams and β-sultams, including their reactions with some serine enzymes. Journal of Physical Organic Chemistry, 19(8-9), 446-451. [Link]
-
Page, M. I., et al. (2002). β-SultamsMechanism of Reactions and Use as Inhibitors of Serine Proteases. Chemical and Pharmaceutical Bulletin, 50(9), 1149-1157. [Link]
-
American Chemical Society. (2003). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. ACS Publications. [Link]
-
Xu, J., et al. (2014). Insights into the β-sultam ring formation in the sulfa-Staudinger cycloadditions. The Journal of Organic Chemistry, 79(23), 11429-11436. [Link]
-
Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3269–3277. [Link]
-
Hinchliffe, P. S., et al. (2001). Unusual steric effects in sulfonyl transfer reactions. Perkin 1, (17), 2045-2049. [Link]
-
Page, M. I., & Proctor, P. (1987). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2, 1725-1729. [Link]
-
Xu, J., et al. (2014). Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. ResearchGate. [Link]
-
Williams, A., & Douglas, K. T. (1973). Nucleophilic substitution at the sulphonyl centre. Part VI. The hydrolysis of some substituted benzenesulphonyl chlorides in water and in aqueous dioxan. Journal of the Chemical Society, Perkin Transactions 2, (11), 1457-1461. [Link]
-
Page, M. I., et al. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Biochemistry, 44(51), 16947-16955. [Link]
-
Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]
-
Hanon, P. R., et al. (2006). New Synthesis of β-Sultams from Pentafluorophenyl Sulfonates. Organic Letters, 8(24), 5573-5576. [Link]
-
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2023). RSC Medicinal Chemistry. [Link]
-
Mondal, S. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry, 20(1), 1-2. [Link]
-
Sultams: Recent Syntheses and Applications. (2017). ResearchGate. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]
-
"Nucleophilic Acyl Substitution". (2019). Chemistry LibreTexts. [Link]
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What Makes A Good Leaving Group?. (2026). Master Organic Chemistry. [Link]
-
Difference in leaving group ability due to variation in nucleophiles. (2018). Chemistry Stack Exchange. [Link]
-
Nucleophilic Acyl Substitution. (2024). ChemTalk. [Link]
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Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. [Link]
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Safety Operating Guide
N-Methyl-N-(methylsulfonyl)benzamide proper disposal procedures
Executive Summary: Operational Directive
Immediate Action: N-Methyl-N-(methylsulfonyl)benzamide is an organic solid containing sulfur and nitrogen. It must be segregated into Non-Halogenated Organic Waste streams intended for high-temperature incineration.
Critical Restriction: Do NOT dispose of this compound down the drain or via municipal trash. Its thermal decomposition releases sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating incineration at facilities equipped with alkaline scrubbers.
Chemical Profile & Hazard Identification
To ensure safe handling, we must understand the molecule's reactivity. This compound belongs to the N-acylsulfonamide class.[1][2]
-
Chemical Structure: A benzamide core modified with an N-methyl and an N-sulfonyl group.
-
Functional Behavior (The "Why"):
-
Acidity: The N-acylsulfonamide moiety (
) is significantly more acidic (pKa ~4–5) than a standard amide due to the electron-withdrawing sulfonyl group. This makes it a bioisostere for carboxylic acids in drug design [1]. -
Reactivity: While generally stable, it can react vigorously with strong bases (deprotonation) and strong oxidizers.
-
Decomposition: Upon combustion, the sulfonyl group converts to sulfur dioxide (
), a toxic and corrosive gas.
-
Table 1: Physicochemical & Hazard Data
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust control measures required during transfer.[3] |
| Solubility | Low in water; High in DMSO, DCM, Methanol | Waste classification depends on the solvent used. |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety glasses) required. |
| RCRA Status | Not P- or U-listed specifically | Classify by characteristic (Toxic/Reactive) or as general organic waste. |
| Combustion Byproducts | Must be incinerated with flue gas scrubbing. |
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (RCRA) regulations and standard Laboratory Safety guidelines.
Phase A: Waste Characterization & Segregation
-
Determine the Matrix:
-
Segregation Logic:
-
Isolate from Oxidizers: Do not mix with nitrates, perchlorates, or peroxides. The organic backbone acts as fuel.
-
Isolate from Strong Bases: Mixing with concentrated NaOH or KOH can generate heat due to the acidic nature of the N-acylsulfonamide proton (if unmethylated) or general hydrolysis.
-
Phase B: Packaging & Labeling
-
Container Selection:
-
Solids: High-Density Polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE).
-
-
Labeling Requirements:
-
Label must read: "HAZARDOUS WASTE" .
-
List contents explicitly: "N-Methyl-N-(methylsulfonyl)benzamide, [Solvent Name]".
-
Check Hazard Boxes: Toxic , Irritant .
-
Phase C: Final Disposal Path
-
Method: High-temperature incineration.
-
Facility Requirement: The incinerator must be equipped with wet scrubbers (usually alkaline) to neutralize the acidic
gas generated during combustion.
Decision Logic & Workflow (Visualization)
The following diagram outlines the operational decision tree for disposing of N-Methyl-N-(methylsulfonyl)benzamide.
Figure 1: Decision tree for waste stream classification based on physical state and solvent matrix.
Emergency Contingencies (Spill Response)
In the event of a laboratory spill, execute the following:
-
Solid Spill:
-
Do not create dust. Do not dry sweep.
-
Use a wet wipe or damp paper towel to pick up the solid.
-
Place all cleanup materials into the Solid Organic Waste container.
-
Clean the surface with a mild detergent and water; collect this rinsate as chemical waste [2].
-
-
Liquid Spill:
-
Absorb with an inert material (vermiculite, sand, or commercial spill pads).
-
Do not use combustible materials (like sawdust) if the solvent is an oxidizer (unlikely here, but good practice).
-
Dispose of absorbent as solid hazardous waste.
-
References
-
National Institutes of Health (NIH) - PubChem. 4-Methyl-N-(methylsulfonyl)benzamide (Analogous Structure). Available at: [Link]
- American Chemical Society (ACS).Guide to Laboratory Waste Management. (General organic amide disposal principles).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
